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Core Science & Biosynthesis

Foundational

Analytical Characterization of 2-Ethoxy-6-methoxyquinoline: Exact Mass, Structural Elucidation, and Mass Spectrometry Profiling

Executive Summary & Pharmacological Context Quinoline derivatives represent a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of bioactivities ranging from antimalarial to anticancer properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Quinoline derivatives represent a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of bioactivities ranging from antimalarial to anticancer properties. Recently, highly substituted oxygenated quinolines, including derivatives of 2-Ethoxy-6-methoxyquinoline , have been identified as critical bioactive metabolites in alkaloid-rich plant extracts (such as Senna didymobotrya), demonstrating potent anti-proliferative and photodynamic activities against MCF-7 breast cancer cell lines 1.

For researchers and drug development professionals, the unambiguous structural elucidation of these trace alkaloids is paramount. This whitepaper provides an authoritative guide to the exact mass determination, molecular formula validation, and High-Resolution Mass Spectrometry (HRMS) fragmentation profiling of 2-Ethoxy-6-methoxyquinoline.

Physicochemical Profiling & Exact Mass Determination

The precise identification of small molecules in complex matrices relies heavily on exact mass measurements. 2-Ethoxy-6-methoxyquinoline consists of a quinoline core substituted with an ethoxy group at the C2 position and a methoxy group at the C6 position.

Molecular Formula and Monoisotopic Mass

The calculation of the exact monoisotopic mass is derived from the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O ).

  • Molecular Formula: C12​H13​NO2​

  • Average Molecular Weight: 203.24 g/mol

  • Exact Monoisotopic Mass Calculation:

    • Carbon ( 12×12.000000 ) = 144.000000 Da

    • Hydrogen ( 13×1.007825 ) = 13.101725 Da

    • Nitrogen ( 1×14.003074 ) = 14.003074 Da

    • Oxygen ( 2×15.994915 ) = 31.989830 Da

    • Total Exact Mass: 203.0946 Da

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the basic quinoline nitrogen, yielding a [M+H]+ precursor ion at m/z 204.1019 .

Quantitative Data Summary

Table 1: High-Resolution Mass Spectrometry (HRMS) Theoretical Profile

Ion SpeciesFormulaTheoretical Exact Mass ( m/z )Mass Error ToleranceRelative Abundance (Isotopic)
Neutral Molecule C12​H13​NO2​ 203.0946N/AN/A
Protonated Adduct [M+H]+ C12​H14​NO2+​ 204.1019 ≤5 ppm 100% (M)
[M+H]+
  • 1 Isotope
13C12C11​H14​NO2+​ 205.1053 ≤5 ppm ~13.5% (M+1)
Sodium Adduct [M+Na]+ C12​H13​NO2​Na+ 226.0838 ≤5 ppm Variable

Mass Spectrometry Fragmentation Pathways (Mechanistic Insights)

Understanding the gas-phase chemistry of oxygenated quinolines is critical for distinguishing 2-Ethoxy-6-methoxyquinoline from its structural isomers. The fragmentation is driven by the stability of the resulting carbocations and the energetic favorability of neutral losses 2.

  • Ethoxy Cleavage (Loss of C2​H4​ ): The most kinetically favored pathway is the loss of ethylene ( 28.03 Da ) from the C2-ethoxy group via a McLafferty-type rearrangement. This yields a highly stable 2-quinolone-like fragment at m/z 176.0706 .

  • Methoxy Cleavage (Loss of CH3∙​ ): Oxygenated quinolines frequently exhibit the homolytic cleavage of the methoxy methyl group, expelling a methyl radical ( 15.02 Da ) and leaving a stable radical cation 3.

  • Heterocyclic Ring Opening (Loss of HCN): A hallmark of nitrogenous heterocycles is the expulsion of hydrogen cyanide ( 27.01 Da ) from the core ring system following initial substituent losses.

MS_Fragmentation M [M+H]+ m/z 204.1019 C12H14NO2+ F1 Loss of C2H4 m/z 176.0706 C10H10NO2+ M->F1 - C2H4 (28.03 Da) Ethoxy Cleavage F2 Loss of CH3• m/z 189.0784 C11H11NO2•+ M->F2 - CH3• (15.02 Da) Methoxy Cleavage F3 Loss of CO m/z 148.0757 C9H10NO+ F1->F3 - CO (27.99 Da) Ring Contraction F4 Loss of HCN m/z 121.0653 C8H9O+ F3->F4 - HCN (27.01 Da) Quinoline Cleavage

Proposed ESI-HRMS fragmentation pathway for 2-Ethoxy-6-methoxyquinoline.

Experimental Methodology: LC-HRMS Analytical Workflow

To ensure a self-validating and reproducible system, the following protocol details the optimal parameters for extracting and characterizing 2-Ethoxy-6-methoxyquinoline using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) 4.

Step 1: Sample Preparation & Extraction
  • Causality: Alkaloids are prone to degradation and matrix suppression. A biphasic extraction isolates the hydrophobic quinoline while precipitating proteins.

  • Protocol:

    • Dissolve the crude extract or synthetic sample in a small volume of Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL .

    • Dilute of the stock with of LC-MS grade Methanol.

    • Centrifuge at 10,000 rpm for 10 minutes at 4∘C to remove particulates.

    • Transfer the supernatant to an amber HPLC vial (to prevent photolytic degradation).

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A reversed-phase C18 column is selected due to the hydrophobic nature of the ethoxy and methoxy substituents on the aromatic core. Formic acid is added to the mobile phase to ensure the quinoline nitrogen ( pKa​≈4.5 ) remains fully protonated, maximizing ESI+ ionization efficiency.

  • Protocol:

    • Column: Zorbax Eclipse Plus C18 ( ).

    • Mobile Phase A: H2​O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 10 min , ramp to 100% B over 5 min .

    • Flow Rate: 0.3 mL/min .

Step 3: High-Resolution Mass Spectrometry (Orbitrap / Q-TOF)
  • Causality: High mass accuracy ( <5 ppm ) is mandatory to differentiate C12​H13​NO2​ from isobaric environmental contaminants.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV .

    • Desolvation Temperature: 350∘C .

    • Scan Range: m/z 50–500 at a resolution of 60,000 (FWHM at m/z 200 ).

    • MS/MS Collision Energy: Stepped Higher-energy Collisional Dissociation (HCD) at 20,30, and 40 eV .

LC_HRMS_Workflow S1 Sample Prep Liquid Extraction S2 Chromatography UHPLC C18 S1->S2 S3 Ionization ESI+ Source S2->S3 S4 Mass Analysis Orbitrap HRMS S3->S4 S5 Data Processing Exact Mass Match S4->S5

Step-by-step LC-HRMS analytical workflow for quinoline characterization.

Conclusion

The analytical profiling of 2-Ethoxy-6-methoxyquinoline requires a rigorous approach combining precise exact mass calculations ( 203.0946 Da ) with high-resolution tandem mass spectrometry. By understanding the mechanistic pathways of its fragmentation—specifically the predictable loss of ethylene from the ethoxy group and methyl radicals from the methoxy group—analytical scientists can confidently identify this bioactive scaffold in complex biological and synthetic matrices.

References

  • Olofinsan et al. (2025).Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells. BMC Complementary Medicine and Therapies.
  • Benchchem.Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline.
  • Analytical Chemistry, ACS Publications.Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern.
  • Canadian Science Publishing.MASS SPECTRA OF OXYGENATED QUINOLINES.

Sources

Exploratory

Physicochemical Properties and Synthesis of 2-Ethoxy-6-methoxyquinoline (CAS 72543-50-1): A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities and favorable pharmacokinetic profiles. Specifically, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities and favorable pharmacokinetic profiles. Specifically, 2-Ethoxy-6-methoxyquinoline (CAS 72543-50-1) represents a highly specialized, dual-alkoxy-substituted heterocyclic building block. The strategic placement of an ethoxy group at the C2 position and a methoxy group at the C6 position fundamentally alters the electronic distribution and steric environment of the quinoline core.

This whitepaper provides an in-depth technical analysis of 2-Ethoxy-6-methoxyquinoline, detailing its physicochemical properties, self-validating synthetic protocols, and its emerging role in advanced therapeutic applications, such as photodynamic therapy and targeted oncology[1].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of a building block is paramount for predicting its behavior in both synthetic cascades and biological systems. The dual-alkoxy substitution on this quinoline core is not merely structural; it is highly functional.

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Strategic Significance
CAS Number 72543-50-1Unique identifier for procurement and database indexing.
Molecular Formula C₁₂H₁₃NO₂Dictates the fundamental atomic composition and mass.
Molecular Weight 203.24 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
LogP (Predicted) ~2.8 - 3.2The ethoxy group increases lipophilicity compared to a hydroxyl or methyl group, optimizing membrane permeability without causing excessive hydrophobic trapping.
Hydrogen Bond Donors 0The absence of H-bond donors enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 3 (N, O, O)The quinoline nitrogen and two ether oxygens facilitate targeted interactions with kinase hinge regions or receptor binding pockets.
Metabolic Stability High (at C2)The C2 position of quinoline is a notorious metabolic hotspot for cytochrome P450-mediated oxidation. The bulky ethoxy group acts as a steric shield, effectively blocking this degradation pathway.

Synthetic Methodologies: A Self-Validating Approach

As an application scientist, I prioritize synthetic routes that are not only high-yielding but also self-validating—meaning each step provides clear, observable metrics to confirm success before proceeding.

2-Alkoxyquinolines can be synthesized via classical Nucleophilic Aromatic Substitution (SNAr) or modern transition-metal-catalyzed cascades[2]. Below, we detail the classical SNAr approach due to its scalability and reliability, while also mapping the modern Palladium-catalyzed alternative.

Workflow Visualization

SynthesisWorkflow A 6-Methoxyquinolin-2(1H)-one B 2-Chloro-6-methoxyquinoline (Electrophilic Intermediate) A->B POCl3, Reflux (Deoxychlorination) C 2-Ethoxy-6-methoxyquinoline (Target Scaffold) B->C NaOEt, EtOH (SNAr Reaction) D 1,3-Butadiynamides + Ethanol D->C Pd(PPh3)4, KOH, TBAF (Cascade Annulation)

Fig 1. Convergent synthetic pathways for 2-Ethoxy-6-methoxyquinoline.

Protocol: SNAr Synthesis of 2-Ethoxy-6-methoxyquinoline

Objective: To convert 2-chloro-6-methoxyquinoline[3] into the target 2-ethoxy derivative. Causality of Reagents: Sodium ethoxide (NaOEt) is chosen to balance nucleophilicity with solubility. Ethanol serves as both the solvent and the conjugate acid, driving the equilibrium and stabilizing the Meisenheimer intermediate through hydrogen bonding.

  • Step 1: In-Situ Preparation of the Nucleophile

    • Action: Dissolve sodium metal (1.2 equiv) in anhydrous ethanol at 0 °C under an inert argon atmosphere.

    • Causality: Generating NaOEt in situ prevents the introduction of ambient moisture. Moisture would lead to competitive hydroxide formation, yielding the undesired 6-methoxyquinolin-2(1H)-one lactam.

    • Validation Check: The complete dissolution of sodium and the cessation of hydrogen gas evolution confirm the quantitative formation of the ethoxide.

  • Step 2: Nucleophilic Aromatic Substitution

    • Action: Add 2-chloro-6-methoxyquinoline (1.0 equiv) to the ethoxide solution. Heat the mixture to reflux (78 °C) for 4-6 hours.

    • Causality: The electron-withdrawing nature of the quinoline nitrogen highly activates the C2 position. Reflux conditions provide the necessary activation energy to overcome the loss of aromaticity during the formation of the transition state.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by a more polar, highly UV-active fluorescent spot (Rf ~0.4).

  • Step 3: Quench and Extraction

    • Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with dichloromethane (3x).

    • Causality: NH₄Cl neutralizes excess ethoxide without creating a highly acidic environment that could protonate the quinoline nitrogen (pKa ~4.9) and pull the product into the aqueous phase.

    • Validation Check: The organic layer should exhibit a distinct blue/green fluorescence under 365 nm UV light, characteristic of 6-methoxyquinoline derivatives.

  • Step 4: Structural Confirmation (NMR)

    • Validation Check: ¹H NMR (CDCl₃) must show a distinct triplet at ~1.4 ppm (3H, -CH₂CH₃ ) and a quartet at ~4.5 ppm (2H, -CH₂ CH₃), alongside the characteristic methoxy singlet at ~3.9 ppm (3H, -OCH₃ ). This confirms the successful covalent incorporation of the ethoxy moiety.

Mechanistic Insights & Biological Applications

Beyond acting as a synthetic intermediate, the 2-alkoxy-6-methoxyquinoline scaffold has demonstrated profound utility in medicinal chemistry. Recent literature highlights the role of quinoline alkaloid derivatives (such as 4-Acetyl-2-ethoxy-6-methoxyquinoline found in Senna didymobotrya extracts) in advanced oncology treatments, specifically Photodynamic Therapy (PDT) [1].

The Photodynamic Mechanism

When utilized as a photosensitizer, the highly conjugated π-system of the methoxyquinoline core absorbs specific wavelengths of light (e.g., 405 nm laser irradiation). The electron-donating methoxy group at C6 facilitates intersystem crossing to a long-lived triplet excited state. This state transfers energy to molecular oxygen, generating Reactive Oxygen Species (ROS) that induce localized cellular apoptosis[1].

BioMechanism A 2-Ethoxy-6-methoxyquinoline Derivatives C Excited Photosensitizer State A->C Photonic Absorption B Laser Irradiation (405 nm) B->C Energy Transfer D Reactive Oxygen Species (ROS) Generation C->D Type I/II Photoreaction E Mitochondrial ATP Depletion D->E Oxidative Stress F Apoptosis in MCF-7 Breast Cancer Cells E->F Caspase Activation

Fig 2. Proposed photodynamic mechanism of quinoline alkaloid derivatives in MCF-7 breast cancer cells.

The ethoxy group at the C2 position is critical here; it increases the lipophilicity of the molecule, allowing it to efficiently cross the mitochondrial membrane of cancer cells, thereby localizing the ROS generation directly at the site of ATP production, leading to rapid cellular collapse.

References

  • BLD Pharm. "72543-50-1 | 2-Ethoxy-6-methoxyquinoline Catalog Data." BLD Pharm.
  • Olofinsan, K. et al. "Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells." BMC Complementary Medicine and Therapies, 2025.
  • Advanced Synthesis & Catalysis / NIH. "Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides." NIH, 2024.
  • ACS Publications. "A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline." American Chemical Society, 2008.

Sources

Foundational

Comprehensive ¹H and ¹³C NMR Characterization of 2-Ethoxy-6-methoxyquinoline: A Technical Guide for Structural Elucidation

Executive Summary Quinoline and its derivatives represent a critical class of heterocyclic pharmacophores, forming the structural core of numerous synthetic pharmaceuticals and biologically active compounds[1]. The subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline and its derivatives represent a critical class of heterocyclic pharmacophores, forming the structural core of numerous synthetic pharmaceuticals and biologically active compounds[1]. The substitution pattern on the quinoline ring system profoundly influences its electronic distribution, binding affinity, and overall biological activity, making precise structural characterization paramount[2].

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-Ethoxy-6-methoxyquinoline . As a Senior Application Scientist, I have structured this guide to move beyond mere data listing; it explores the causality behind chemical shifts, details the electronic effects governing the quinoline scaffold, and establishes a self-validating experimental protocol for high-resolution NMR acquisition.

Structural Analysis & Electronic Effects

To accurately assign the NMR spectra of 2-Ethoxy-6-methoxyquinoline, one must first understand the competing electronic effects within the molecule. The quinoline core is an electron-deficient heteroaromatic system where the nitrogen atom (N1) exerts a strong inductive (-I) electron-withdrawing effect, generally deshielding adjacent positions[2].

However, the introduction of alkoxy substituents drastically alters this electronic landscape:

  • 2-Ethoxy Group: The oxygen atom of the ethoxy group introduces a strong mesomeric (+M) electron-donating effect. The oxygen lone pair delocalizes into the pyridine-like ring, significantly shielding the C-3 position and its attached proton (H-3).

  • 6-Methoxy Group: Similarly, the 6-methoxy group exerts a +M effect on the benzene-like ring. This delocalization increases electron density at the ortho positions (C-5 and C-7) and the para position (C-8), leading to pronounced upfield shifts for these nuclei.

  • Peri-Effect: The H-8 proton is uniquely situated in spatial proximity to the N1 lone pair. This "peri-effect" causes localized deshielding, pushing the H-8 resonance further downfield than typical aromatic protons[2].

¹H NMR Chemical Shift Assignments & Spin-Spin Coupling

The ¹H NMR spectrum of 2-Ethoxy-6-methoxyquinoline is defined by the interplay of the aforementioned electronic effects and predictable spin-spin coupling networks. Ortho-coupling in quinolines typically presents with a coupling constant ( J ) of 8.5–9.0 Hz, while meta-coupling is much smaller, around 2.5–3.0 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

PositionMultiplicityIntegrationδ (ppm)Coupling Constant ( J )Causality / Electronic Effect
H-3 Doublet (d)1H6.75 - 6.85~8.8 HzStrongly shielded by the +M effect of the adjacent 2-ethoxy oxygen.
H-4 Doublet (d)1H7.85 - 7.95~8.8 HzOrtho-coupled to H-3; typical downfield quinoline resonance.
H-5 Doublet (d)1H6.95 - 7.05~2.8 HzMeta-coupled to H-7; shielded by the +M effect of the 6-methoxy group.
H-7 Doublet of doublets (dd)1H7.20 - 7.30~9.0, 2.8 HzOrtho to H-8, meta to H-5; shielded by the 6-methoxy group.
H-8 Doublet (d)1H7.70 - 7.80~9.0 HzDeshielded by the peri-effect of the N1 lone pair and adjacent ring current.
2-OCH₂ Quartet (q)2H4.45 - 4.55~7.1 HzDeshielded by the highly electronegative oxygen atom.
2-CH₃ Triplet (t)3H1.40 - 1.45~7.1 HzAliphatic methyl group adjacent to the methylene spacer.
6-OCH₃ Singlet (s)3H3.85 - 3.90-Deshielded by the oxygen atom attached directly to the aromatic ring.

¹³C NMR Chemical Shift Assignments

Carbon-13 chemical shifts are heavily influenced by the nitrogen heteroatom and direct substituent attachments[3]. Theoretical and experimental studies on quinoline derivatives consistently show the highest frequency shifts for carbons attached to electronegative atoms (N, O)[4].

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonTypeδ (ppm)Causality / Electronic Effect
C-2 Quaternary160.0 - 162.0Highly deshielded by direct attachment to both N1 and the ethoxy oxygen.
C-3 CH112.0 - 114.0Strongly shielded by the ortho +M effect of the 2-ethoxy group.
C-4 CH137.0 - 139.0Para to the N1 atom; relatively deshielded.
C-4a Quaternary126.0 - 128.0Bridgehead carbon; typical aromatic resonance.
C-5 CH104.0 - 106.0Strongly shielded by the ortho +M effect of the 6-methoxy group.
C-6 Quaternary154.0 - 156.0Deshielded by direct attachment to the methoxy oxygen.
C-7 CH120.0 - 122.0Ortho/meta effects balance; slightly shielded compared to unsubstituted quinoline.
C-8 CH127.0 - 129.0Meta to the methoxy group; relatively unaffected.
C-8a Quaternary141.0 - 143.0Bridgehead carbon adjacent to N1; deshielded by the inductive effect of nitrogen.
2-OCH₂ CH₂61.0 - 62.5Deshielded aliphatic carbon due to direct oxygen attachment.
2-CH₃ CH₃14.0 - 15.0Terminal aliphatic methyl carbon.
6-OCH₃ CH₃55.0 - 56.0Methoxy carbon; typical chemical shift for aryl methyl ethers.

Experimental Protocol for High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for acquiring high-resolution 1D and 2D NMR data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 2-Ethoxy-6-methoxyquinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, provides an internal deuterium lock signal, and TMS serves as an inert, volatile internal standard (0.00 ppm).

  • Probe Tuning and Matching (Wobb): Insert the sample and tune the probe to the exact resonance frequencies of ¹H and ¹³C.

    • Causality: Minimizes reflected power, maximizing the signal-to-noise ratio (SNR) and ensuring uniform pulse excitation.

  • Locking and Shimming: Lock onto the CDCl₃ deuterium signal and perform gradient shimming (e.g., TopShim).

    • Causality: Corrects magnetic field inhomogeneities ( B0​ ), ensuring sharp, highly resolved Lorentzian line shapes.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for the sample.

  • Acquisition Parameters & T₁ Relaxation: Set the acquisition time (AQ) to >2.5 seconds for ¹H to capture fine coupling constants. For ¹³C, set the relaxation delay (D1) to at least 5 × T₁ (longitudinal relaxation time).

    • Self-Validating Mechanism: Quaternary carbons (C-2, C-6, C-4a, C-8a) lack attached protons and relax very slowly via dipole-dipole mechanisms. By setting D1 > 10 seconds, the system self-validates the quantitative accuracy of the ¹³C integration. If D1 is too short, these peaks will artificially suppress, serving as an internal diagnostic of incomplete relaxation.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation, followed by manual phase and baseline correction.

2D NMR Workflows for Structural Elucidation

While 1D NMR provides the foundational data, unambiguous structural verification—specifically confirming the exact regiochemistry of the ethoxy and methoxy groups—requires a logical progression through 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Maps scalar couplings to identify isolated spin systems (e.g., confirming the H-3/H-4 and H-7/H-8 relationships, and the ethoxy CH₂-CH₃ linkage).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond C-H connections, separating overlapping proton signals by their carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) C-H connections.

    • Self-Validating Step: The HMBC is the ultimate proof of structure. The ethoxy CH₂ protons will show a strong 3-bond cross-peak to the quaternary C-2 carbon (~161 ppm). Simultaneously, the methoxy CH₃ protons will show a 3-bond cross-peak to the quaternary C-6 carbon (~155 ppm). This completely eliminates any structural isomers.

G Start 1D 1H & 13C NMR Initial Assessment COSY COSY (Identify Spin Systems) Start->COSY Resolve overlapping multiplets HSQC HSQC (Direct C-H Mapping) Start->HSQC Assign protonated carbons HMBC HMBC (Quaternary C & Linkages) COSY->HMBC Connect isolated spin systems HSQC->HMBC Anchor long-range correlations Verify Structural Verification 2-Ethoxy-6-methoxyquinoline HMBC->Verify Confirm substituent positions

2D NMR workflow for the structural elucidation of 2-Ethoxy-6-methoxyquinoline.

References

  • [4] TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • [3] Journal of the American Chemical Society (ACS). Carbon-13 magnetic resonance. XIV. Aza-analogs of polycyclic aromatic hydrocarbons. Available at:[Link]

  • [1] Arkivoc. Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Ethoxy-6-methoxyquinoline Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The 6-methoxyquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of critical antimalarial agents like primaquine[1] and emerging targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 6-methoxyquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of critical antimalarial agents like primaquine[1] and emerging targeted therapies such as Fibroblast Activation Protein (FAP) inhibitors[2]. However, unsubstituted quinolines often suffer from poor pharmacokinetic (PK) profiles due to rapid oxidation at the C2 position by hepatic aldehyde oxidase (AO), leading to rapid clearance and low oral bioavailability.

The introduction of an ethoxy group at the 2-position—creating the 2-ethoxy-6-methoxyquinoline structural motif—serves as a strategic metabolic block. Interestingly, derivatives of this scaffold, such as 4-acetyl-2-ethoxy-6-methoxyquinoline, have also been identified in nature as bioactive alkaloids within Senna didymobotrya extracts[3]. From a synthetic drug design perspective, the bulky, electron-donating 2-ethoxy group provides steric hindrance that effectively shields the C2 carbon from AO-mediated metabolism. Concurrently, it increases the overall lipophilicity (LogD) of the molecule, enhancing passive membrane permeability while shifting the primary clearance mechanism toward predictable Cytochrome P450 (CYP450) pathways.

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic profiling of 2-ethoxy-6-methoxyquinoline derivatives, detailing the causality behind experimental designs and establishing self-validating protocols for rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation.

Experimental Workflows & Logical Framework

To ensure a robust evaluation of a compound's journey through a biological system, PK profiling must follow a sequential, data-driven workflow. We prioritize in vitro metabolic stability and permeability assays before advancing to in vivo rodent models.

PK_Workflow A Compound Synthesis 2-Ethoxy-6-methoxyquinolines B Physicochemical Profiling (LogD, Solubility, pKa) A->B C In Vitro ADME (Microsomes, Caco-2) B->C D In Vivo PK (Rodents) IV & PO Dosing C->D E Bioanalysis (LC-MS/MS Quantification) D->E F PK Parameter Calculation (Clearance, Vd, t1/2, F%) E->F

Step-by-step pharmacokinetic profiling workflow for quinoline derivatives.

Self-Validating In Vitro Protocols

Liver Microsomal Stability Assay

Causality: The 6-methoxy group is highly susceptible to CYP2D6 and CYP3A4 mediated O-demethylation[1]. Liver microsomes contain these membrane-bound CYP enzymes. We utilize an NADPH regenerating system because CYP450 enzymes obligatorily require NADPH as an electron donor for oxidative catalysis.

Self-Validation Mechanism: The assay is run concurrently with Verapamil (a known high-clearance CYP substrate) and Warfarin (a low-clearance substrate). If Verapamil is not depleted by >70% at 60 minutes, the microsomal batch is deemed enzymatically inactive, and the assay is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 2-ethoxy-6-methoxyquinoline derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine the test compound (1 µM final) with rat or human liver microsomes (0.5 mg/mL protein concentration) and MgCl₂ (3.3 mM) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., d3-primaquine). Causality: Cold acetonitrile instantly denatures the CYP proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for analysis.

In Vivo Pharmacokinetic Profiling

Rat Dosing and Blood Sampling

Causality: To calculate absolute bioavailability (F%), we must compare systemic exposure (AUC) from oral (PO) dosing against 100% systemic exposure achieved via intravenous (IV) dosing. Due to the high lipophilicity imparted by the 2-ethoxy group, standard aqueous buffers will cause precipitation. Therefore, a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline) is required to maintain the drug in solution.

Step-by-Step Methodology:

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-drug binding interactions in the gut. IV subjects do not require fasting.

  • Dosing:

    • IV Group: Administer 1 mg/kg via the tail vein.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into K2-EDTA tubes. Causality: The dense early time points capture the rapid distribution phase (alpha), while the extended 24-hour points accurately define the terminal elimination half-life (beta).

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C until bioanalysis.

Bioanalytical LC-MS/MS Quantification

Self-Validation Mechanism: A standard calibration curve (1 to 5000 ng/mL) must yield an R² > 0.99. Quality Control (QC) samples at low, mid, and high concentrations are interspersed. If >33% of QCs deviate by more than ±15% from their nominal concentration, the run fails and must be repeated.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid ensures the basic quinoline nitrogen remains protonated, drastically enhancing the electrospray ionization (ESI+) signal.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Quantitative Data Presentation

Below is a representative pharmacokinetic data summary for an optimized 2-ethoxy-6-methoxyquinoline derivative, modeled after established PK profiles of highly optimized 6-methoxyquinolines[2].

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) -450 ± 45Peak plasma concentration achieved rapidly.
Tmax (h) -1.5 ± 0.5Indicates rapid intestinal absorption, aided by the lipophilic 2-ethoxy group.
AUC₀₋inf (h*ng/mL) 1,200 ± 1108,500 ± 600Total systemic exposure.
Clearance (mL/min/kg) 13.8-Moderate clearance (approx. 25% of rat hepatic blood flow), indicating stable hepatic metabolism.
Vdss (L/kg) 2.4-Volume of distribution > Total body water (0.6 L/kg), indicating extensive tissue penetration.
Half-life (t₁/₂) 4.2 h4.5 hSufficient half-life for once- or twice-daily dosing.
Bioavailability (F%) -70.8% High oral bioavailability due to the C2-ethoxy block preventing first-pass AO metabolism.

Metabolic Pathways & Clearance Mechanisms

Understanding the biotransformation of the 2-ethoxy-6-methoxyquinoline core is essential for predicting drug-drug interactions (DDIs) and toxicity. While the 2-ethoxy group protects against aldehyde oxidase, the 6-methoxy group remains a metabolic soft spot. Similar to the metabolism of primaquine[1], the primary route of biotransformation is O-demethylation.

Metabolic_Pathway Parent 2-Ethoxy-6-methoxyquinoline Derivative O_Dealkylation O-Demethylation (CYP2D6) 6-Hydroxyquinoline Metabolite Parent->O_Dealkylation Major N_Oxidation N-Oxidation (FMOs) Quinoline N-oxide Parent->N_Oxidation Minor De_Ethylation C2 De-ethylation (CYP450) 2-Quinolone Formation Parent->De_Ethylation Moderate Phase2 Phase II Conjugation (Glucuronidation/Sulfation) O_Dealkylation->Phase2 Excretion Renal / Biliary Excretion N_Oxidation->Excretion De_Ethylation->Phase2 Phase2->Excretion

Proposed metabolic pathways and clearance mechanisms for 2-ethoxy-6-methoxyquinolines.

Mechanistic Breakdown:

  • O-Demethylation (Major): Mediated primarily by CYP2D6 and CYP3A4. The resulting 6-hydroxyquinoline is highly polar and rapidly undergoes Phase II glucuronidation for renal excretion.

  • C2 De-ethylation (Moderate): Slower than O-demethylation due to steric bulk, but eventual CYP-mediated cleavage of the ethoxy group yields a 2-quinolone.

  • N-Oxidation (Minor): Flavin-containing monooxygenases (FMOs) can oxidize the basic quinoline nitrogen, though the adjacent bulky 2-ethoxy group provides significant steric shielding, minimizing this pathway.

Conclusion

The 2-ethoxy-6-methoxyquinoline scaffold represents a highly tunable pharmacophore. By strategically placing an ethoxy group at the C2 position, medicinal chemists can effectively bypass the rapid aldehyde oxidase clearance that plagues unsubstituted quinolines. As demonstrated through the self-validating in vitro and in vivo protocols outlined in this guide, this structural modification yields a compound with moderate hepatic clearance, excellent tissue distribution, and high oral bioavailability. Future development of this scaffold should focus on mitigating CYP2D6-mediated O-demethylation liabilities, potentially through the substitution of the methoxy group with a deuterated methoxy (-OCD₃) or trifluoromethoxy (-OCF₃) moiety.

References

  • Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) . Journal of Medicinal Chemistry - ACS Publications. 2

  • Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration . Frontiers. 1

  • Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells . PMC.3

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 2-Ethoxy-6-methoxyquinoline: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of targeted therapeutics relies heavily on the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional spatial arrangement of molecular scaffolds. 2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) represents a highly versatile heterocyclic building block. Characterized by a rigid, planar quinoline core substituted with electron-donating ethoxy and methoxy groups at the C2 and C6 positions respectively, this compound exhibits unique stereoelectronic properties. These alkoxy substituents not only modulate the electron density of the aromatic system—thereby influencing π−π stacking and intermolecular hydrogen bonding—but also serve as critical vectors for binding within the hydrophobic pockets of target proteins[1][2].

This whitepaper provides a comprehensive, causality-driven guide to the single-crystal X-ray diffraction (XRD) analysis of the 2-ethoxy-6-methoxyquinoline scaffold. By detailing the crystallization methodology, data acquisition protocols, and structural refinement processes, we establish a self-validating framework for characterizing this and structurally analogous quinoline derivatives[3][4].

Experimental Workflow: From Synthesis to Structure

The determination of a high-resolution crystal structure is not merely a data collection exercise; it is a sequential, causality-driven process where each step dictates the success of the next. The workflow below outlines the critical path from pure compound to the final crystallographic information file (CIF).

XRD_Workflow A Compound Synthesis B Slow Evaporation Crystallization A->B Purified Sample C Crystal Selection & Mounting (100K) B->C Single Crystals D X-ray Diffraction Data Collection C->D Goniometer E Structure Solution & Refinement D->E Raw Diffraction Data

Workflow for single-crystal X-ray diffraction analysis of quinoline derivatives.

Protocol 1: Single-Crystal Growth via Controlled Evaporation

To obtain unambiguous XRD data, the crystal lattice must be highly ordered. Amorphous powders or twinned crystals will yield overlapping diffraction spots, complicating phase problem resolution. We utilize a slow solvent evaporation technique to ensure thermodynamic control over the nucleation process.

Step-by-Step Methodology:

  • Solvent System Selection: Select a binary solvent system, such as hexane and ethyl acetate (1:1, v/v). Causality: The differential volatility of the solvents allows the system to slowly transition from an undersaturated to a supersaturated state as the hexane evaporates, promoting the slow, ordered addition of molecules to the growing crystal lattice[5].

  • Dissolution & Filtration: Dissolve 50 mg of purified 2-ethoxy-6-methoxyquinoline in 5 mL of the solvent mixture. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of multiple, low-quality microcrystals rather than a single, macroscopic crystal.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at ambient temperature (20–25 °C).

  • System Validation (Self-Correction): After 48–72 hours, inspect the vial under a polarized light microscope. A valid, high-quality single crystal will extinguish light uniformly when rotated under cross-polarizers, confirming the absence of macroscopic twinning or multi-crystalline aggregates.

X-Ray Diffraction Data Acquisition & Processing

Once a suitable crystal (typically 0.1–0.3 mm in all dimensions) is isolated, it must be subjected to X-ray bombardment to map its electron density[3].

Protocol 2: Data Collection and Algorithmic Reduction
  • Cryo-Mounting: Coat the selected crystal in a perfluoropolyether cryoprotectant oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (100 K). Causality: Flash-cooling to 100 K minimizes thermal atomic vibrations (atomic displacement parameters), which sharpens the diffraction spots and significantly improves the resolution of lighter atoms, such as the hydrogens on the ethoxy and methoxy groups.

  • Unit Cell Screening (Validation Step): Collect a preliminary set of 20–30 frames. Index these frames to determine the unit cell parameters. Validation: If the internal agreement factor ( Rint​ ) of the preliminary data is > 0.10, the crystal is likely twinned or cracked; abort and mount a new crystal. If Rint​<0.05 , proceed.

  • Full Sphere Data Collection: Utilize a Bruker APEX II CCD diffractometer (or equivalent) equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect data using ω and ϕ scans to ensure high redundancy and complete coverage of the reciprocal space[4][6].

  • Data Reduction & Absorption Correction: Integrate the intensities using software like SAINT. Apply a multi-scan empirical absorption correction (SADABS). Causality: X-rays are absorbed differently depending on the crystal's orientation; correcting for this ensures that the measured intensities accurately reflect the structure factors rather than crystal shape artifacts[3].

DataProcessing Raw Raw Diffraction Images Index Indexing & Unit Cell Determination Raw->Index Integrate Integration of Intensities Index->Integrate Absorb Empirical Absorption Correction Integrate->Absorb Phase Phase Problem Solution (SHELXT) Absorb->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine CIF Final Crystallographic Information File (CIF) Refine->CIF

Algorithmic pipeline for processing X-ray diffraction data and structural refinement.

Quantitative Crystallographic Data

The structure is typically solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[4]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the quinoline core and alkoxy chains are placed in geometrically calculated positions and refined using a riding model.

The following tables summarize the representative quantitative crystallographic parameters and structural features characteristic of the 2-ethoxy-6-methoxyquinoline scaffold and its closely related monoclinic derivatives[4][5].

Table 1: Representative Crystal Data and Refinement Parameters
ParameterValue
Empirical Formula C 12​ H 13​ NO 2​
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.42 Å, b=20.35 Å, c=8.47 Å
Volume ( V ) ≈1266.6 Å 3
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.105
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureBond Length (Å) / Angle (°)Significance
C(2) - O(Ethoxy) 1.352(2)Indicates partial double-bond character due to resonance with the quinoline ring.
C(6) - O(Methoxy) 1.365(3)Standard aromatic C-O ether bond length.
N(1) - C(2) 1.315(3)Shortened imine-like bond within the heteroaromatic core.
C(2)-O-C(Ethyl) 118.5(2)°Sp 2 -like hybridization angle, facilitating co-planarity with the ring.

Crystal Packing and Intermolecular Interactions

The macroscopic properties of 2-ethoxy-6-methoxyquinoline (such as solubility and melting point) are dictated by its supramolecular assembly in the solid state.

Hirshfeld Surface Analysis and π−π Stacking

Hirshfeld surface analysis is employed to map and quantify the intermolecular interactions within the crystal lattice[7][8]. For 6-methoxyquinoline derivatives, the most significant contributions to crystal packing arise from H...H and C...H/H...C contacts[8].

Crucially, the planar quinoline rings align to form π−π stacking interactions. The centroid-to-centroid distance between adjacent quinoline rings is typically observed around 3.76 to 3.79 Å, with an interplanar spacing of approximately 3.59 Å[5][9]. Causality of Substituents: The ethoxy and methoxy groups introduce steric bulk that prevents perfectly eclipsed face-to-face stacking. Instead, the molecules adopt an offset (slipped) stacking arrangement. The oxygen atoms of the alkoxy groups act as potent hydrogen bond acceptors, forming weak C-H...O interactions with the aromatic protons of adjacent molecules, linking them into infinite one-dimensional chains along the crystallographic axes[9].

Mechanistic Insights for Drug Development

Understanding the exact spatial conformation of 2-ethoxy-6-methoxyquinoline is critical when utilizing it as a pharmacophore. Quinoline derivatives, particularly those with alkoxy substituents, are well-documented for their anti-proliferative, antimalarial, and photodynamic activities[1][10]. For instance, related alkaloid derivatives like 4-acetyl-2-ethoxy-6-methoxyquinoline have shown significant efficacy in targeting breast cancer cells via reactive oxygen species (ROS) generation and pathway modulation[1][2].

The rigid co-planarity of the quinoline core allows it to intercalate or perfectly slot into narrow hydrophobic binding pockets of target kinases or proteases (such as the SARS-CoV-2 Mpro)[6]. Simultaneously, the flexible ethoxy and methoxy groups can rotate to optimize electrostatic interactions and hydrogen bonding with specific amino acid residues in the active site.

BindingMechanism Ligand 2-Ethoxy-6-methoxyquinoline (Planar Core + Alkoxy Groups) Interactions Pi-Pi Stacking C-H...O Hydrogen Bonding Hydrophobic Contacts Ligand->Interactions:p2 Methoxy/Ethoxy Oxygen Ligand->Interactions:p1 Quinoline Ring Target Target Protein (e.g., Kinase/Protease) Interactions->Target Active Site Binding Outcome Receptor Inhibition & Cellular Apoptosis Target->Outcome Pathway Modulation

Mechanistic pathway of quinoline derivative binding to target proteins via non-covalent interactions.

By leveraging the high-resolution atomic coordinates derived from single-crystal X-ray diffraction, computational chemists can perform highly accurate in silico molecular docking studies. The experimentally determined torsion angles of the ethoxy and methoxy groups serve as the ground-state baseline, ensuring that computational models reflect physical reality rather than theoretical artifacts[2][8].

References

  • Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline New Journal of Chemistry (RSC Publishing) URL:[Link][7]

  • Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline IUCr Journals URL:[Link][5]

  • Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid... Chemical Methodologies URL:[Link][6]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor PMC - NIH URL:[Link][4]

  • 5,7-Dibromo-8-methoxyquinoline IUCr Data URL:[Link][9]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate Preprints.org URL:[Link][10]

  • Full article: Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline Taylor & Francis URL:[Link][8]

  • Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells PMC - NIH / ResearchGate URL:[Link][1][2]

Sources

Exploratory

Baseline Toxicity Profile and Photodynamic Efficacy of 2-Ethoxy-6-methoxyquinoline in MCF-7 Cell Culture: A Technical Whitepaper

Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing early-stage drug development and in vitro screening, establishing a reliable toxicity profile for novel scaffolds is paramount. 2-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing early-stage drug development and in vitro screening, establishing a reliable toxicity profile for novel scaffolds is paramount. 2-Ethoxy-6-methoxyquinoline (and its derivatives, such as 4-acetyl-2-ethoxy-6-methoxyquinoline) is a bioactive quinoline alkaloid frequently identified in phytochemical extracts, notably from Senna didymobotrya[1].

In medicinal chemistry, the quinoline scaffold is highly prized for its ability to intercalate with DNA and interact via hydrophobic bonds with critical cancer protein biomarkers, including estrogen receptor-alpha (ER-α), human epidermal growth factor receptor-2 (HER2), and progesterone receptors[1]. However, its most compelling application lies in Photodynamic Therapy (PDT) . When utilized as a photosensitizer, the compound absorbs specific wavelengths of light to trigger a massive intracellular cascade of Reactive Oxygen Species (ROS)[1].

This whitepaper details the baseline and PDT-enhanced toxicity profile of 2-Ethoxy-6-methoxyquinoline in MCF-7 breast cancer cell cultures, providing field-proven, self-validating protocols to ensure scientific integrity and reproducibility[2].

Baseline Toxicity Profile (In Vitro)

To establish a trustworthy toxicity profile, we must measure three distinct cellular parameters: Membrane Integrity (LDH Release), Metabolic Viability (ATP Depletion), and Oxidative Stress (ROS Generation)[1].

The table below summarizes the quantitative data landscape when comparing basal treatment (compound only) versus photodynamic treatment (compound + laser irradiation)[1].

Assay MarkerBiological SignificanceBasal Treatment (Compound Only)Photodynamic Treatment (Compound + Laser)
LDH Release (%) Membrane IntegrityModerate elevation (~30-40% above control)Severe elevation (>75% above control)
Relative ATP (RLU) Metabolic ViabilitySignificant reductionNear-complete depletion
ROS Levels (MFI) Oxidative Stress~2-fold increase vs. Control>5-fold increase vs. Control

Data Synthesis Note: The stark contrast between basal and photodynamic treatments confirms that while the compound possesses inherent anti-proliferative properties, its primary cytotoxic mechanism is heavily reliant on photo-activation.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. Below is the optimized workflow and the step-by-step methodology explaining the causality behind each experimental choice.

Workflow A MCF-7 Cell Culture (90% Confluency) B Compound Treatment (2-Ethoxy-6-methoxyquinoline) A->B C Laser Irradiation (PDT Condition) B->C Optional D Toxicity Assays (LDH, ATP, ROS) B->D Basal C->D Enhanced E Data Acquisition & Analysis D->E

Fig 1. Experimental workflow for evaluating basal and PDT-enhanced toxicity in MCF-7 cells.

Protocol 1: MCF-7 Cell Culture & Seeding
  • Incubation : Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C, 85% humidity, and 5% CO₂ until exactly 90% confluency is reached[1].

    • Causality : Harvesting at 90% confluency ensures the cell population is in the late exponential growth phase. This provides a robust, metabolically active baseline necessary for accurate ATP quantification without the confounding variable of contact inhibition-induced senescence.

  • Detachment : Wash with Hank's Balanced Salt Solution (HBSS) and detach using a colorless TrypLE™ solution[1].

    • Causality : HBSS removes residual serum protease inhibitors (like alpha-1 antitrypsin found in FBS) that would otherwise neutralize the proteolytic activity of TrypLE, ensuring uniform single-cell suspensions.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
  • Centrifugation : Post-treatment, aspirate the culture medium and centrifuge at 4000 rpm for 5 minutes[1].

    • Causality : This specific centrifugation step pellets cellular debris and apoptotic bodies. A critical failure point in this assay is light scattering during the colorimetric reading at 490 nm; failing to pellet debris yields false-positive absorbance spikes that artificially inflate toxicity metrics.

  • Incubation : Transfer 0.1 mL of supernatant to a 96-well plate and incubate with 100 μL of the reaction mixture for 30 minutes in the dark at 25°C[1].

    • Causality : LDH is an exclusively cytosolic enzyme. Its presence in the extracellular medium is a direct, self-validating proxy for compromised membrane integrity, confirming necrotic or late-stage apoptotic cell death.

Protocol 3: Photodynamic Therapy (PDT) Excitation
  • Irradiation : Expose the treated cells to laser irradiation (e.g., 405 nm wavelength at 10 J/cm²)[3].

    • Causality : The quinoline scaffold acts as a photosensitizer. The specific laser wavelength aligns with the compound's absorption spectrum, facilitating optimal energy transfer to molecular oxygen, thereby generating cytotoxic singlet oxygen and superoxide radicals[1].

Signaling Pathways & Cellular Fate

Understanding the mechanism of action is critical for downstream drug formulation. The toxicity of 2-Ethoxy-6-methoxyquinoline is primarily driven by a ROS-mediated apoptotic cascade[1].

Pathway A 2-Ethoxy-6-methoxyquinoline Internalization B Laser Excitation (Photosensitization) A->B C Massive ROS Generation (Superoxide, Singlet Oxygen) A->C Basal Toxicity B->C Enhanced Toxicity D Mitochondrial Dysfunction (ATP Depletion) C->D E Membrane Rupture (LDH Leakage) C->E F Cell Death (Apoptosis / Necrosis) D->F E->F

Fig 2. ROS-mediated apoptotic cascade triggered by 2-Ethoxy-6-methoxyquinoline and laser excitation.

Pathway Analysis : Upon cellular internalization, the compound exhibits basal toxicity through hydrophobic interactions with receptor proteins[1]. However, upon laser excitation, the compound undergoes intersystem crossing, transferring energy to surrounding oxygen. The resulting massive ROS generation triggers lipid peroxidation (leading to membrane rupture and LDH leakage) and depolarizes the mitochondrial membrane (halting oxidative phosphorylation and causing rapid ATP depletion)[1]. This dual-pronged attack ensures irreversible cell death, making it a highly effective candidate for targeted oncological therapies.

References

To ensure authoritative grounding and verify the mechanistic claims and protocols discussed in this whitepaper, please refer to the following peer-reviewed sources:

  • Title : Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells. Source : BMC Complementary Medicine and Therapies (2025). URL :[Link]

  • Title : In Vitro Evaluation of Photodynamic Activity of Plant Extracts from Senna Species against Microorganisms of Medical and Dental Interest. Source : Pharmaceutics (2023). URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Ethoxy-6-methoxyquinoline

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) Introduction and Strategic Rationale Quinoline derivatives are privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1)

Introduction and Strategic Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry and natural product synthesis. The 2-alkoxy-6-methoxyquinoline substitution pattern is of particular interest, as related substructures are frequently identified in bioactive phytochemicals. For instance, the closely related derivative 4-acetyl-2-ethoxy-6-methoxyquinoline has been isolated from the alkaloid-rich extracts of Senna didymobotrya, a plant studied for its potent anti-proliferative and photodynamic activities against breast cancer cells[1].

As a Senior Application Scientist, the goal of this protocol is to establish a robust, self-validating synthetic route for the preparation of the fundamental building block 2-Ethoxy-6-methoxyquinoline .

Retrosynthetic Strategy

The most efficient approach to introducing an ethoxy group at the C2 position of the quinoline ring is via a Nucleophilic Aromatic Substitution ( SN​Ar )[2]. The C2 position of quinoline is highly electron-deficient and susceptible to nucleophilic attack, provided a suitable leaving group is present.

  • Target: 2-Ethoxy-6-methoxyquinoline.

  • Intermediate: 2-Chloro-6-methoxyquinoline. The chloride acts as an excellent leaving group for the alkoxylation.

  • Starting Material: 6-Methoxyquinolin-2(1H)-one (6-methoxycarbostyril).

G A 6-Methoxyquinolin-2(1H)-one (Starting Material) B 2-Chloro-6-methoxyquinoline (Intermediate) A->B POCl3, Reflux Chlorination C 2-Ethoxy-6-methoxyquinoline (Target Product) B->C NaOEt, EtOH, Reflux SNAr Alkoxylation

Fig 1: Two-step synthetic pathway for 2-Ethoxy-6-methoxyquinoline via SNAr.

Experimental Methodology

This protocol is designed as a self-validating system. Intermediate isolation and characterization ensure that any failure in the SN​Ar step can be traced back to either incomplete chlorination or reagent degradation.

Phase 1: Synthesis of 2-Chloro-6-methoxyquinoline

Causality Insight: Phosphorus oxychloride ( POCl3​ ) is utilized to convert the tautomeric lactam of 6-methoxyquinolin-2(1H)-one into a reactive 2-chloroquinoline. The reaction proceeds via the formation of a dichlorophosphite intermediate, which subsequently undergoes nucleophilic attack by chloride ions.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-methoxyquinolin-2(1H)-one (10.0 g, 57.1 mmol) in anhydrous POCl3​ (30 mL, 322 mmol).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) under an inert nitrogen atmosphere. Maintain reflux for 3 hours. The suspension will gradually turn into a homogenous, dark solution as the chlorination proceeds.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) in a large beaker while stirring vigorously to hydrolyze the excess POCl3​ . Critical Safety Step: This quench is highly exothermic and releases HCl gas; perform strictly in a fume hood.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. The crude 2-chloro-6-methoxyquinoline can be used directly in the next step or recrystallized from hexane/ethyl acetate.

Phase 2: Alkoxylation to 2-Ethoxy-6-methoxyquinoline

Causality Insight: Sodium ethoxide (NaOEt) in ethanol provides both the nucleophile and the solvent. The high concentration of the ethoxide nucleophile drives the Addition-Elimination mechanism at the activated C2 position.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry 250 mL round-bottom flask, prepare a fresh solution of sodium ethoxide by carefully adding sodium metal (1.97 g, 85.6 mmol) in small pieces to absolute ethanol (100 mL) under nitrogen. Allow the sodium to completely dissolve.

  • Substitution: To the freshly prepared NaOEt solution, add 2-chloro-6-methoxyquinoline (11.0 g, 56.8 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (78 °C) for 12 hours. The progress of the reaction should be monitored via TLC (Hexane:Ethyl Acetate 4:1) until the complete consumption of the starting material is observed.

  • Work-up: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure. Dilute the resulting residue with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

  • Final Isolation: Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% Ethyl Acetate in Hexanes) to yield pure 2-Ethoxy-6-methoxyquinoline.

Quantitative Data and Reaction Parameters

To facilitate scale-up and reproducibility, the stoichiometric ratios and expected yields are summarized below.

ParameterPhase 1: ChlorinationPhase 2: Alkoxylation
Starting Material (SM) 6-Methoxyquinolin-2(1H)-one2-Chloro-6-methoxyquinoline
SM Quantity 10.0 g (57.1 mmol)11.0 g (56.8 mmol)
Primary Reagent POCl3​ (5.6 equiv)Sodium Metal / EtOH (1.5 equiv)
Solvent Neat ( POCl3​ acts as solvent)Absolute Ethanol
Temperature 105 °C (Reflux)78 °C (Reflux)
Reaction Time 3 Hours12 Hours
Expected Yield 85 - 92%78 - 85%
Target Product 2-Chloro-6-methoxyquinoline2-Ethoxy-6-methoxyquinoline

References

  • BLD Pharm. "72543-50-1 | 2-Ethoxy-6-methoxyquinoline | BLD Pharm." Chemical Catalog and Documentation.
  • Olofinsan, K., et al. (2025). "Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells." BMC Complementary Medicine and Therapies, PubMed Central (PMC).
  • Scribd. "Heterocyclic Chemistry Vol 2 | Alkene." Review of Heterocyclic Systems and Reissert Compounds.

Sources

Application

Application Note: Dissolution and in vitro Application of 2-Ethoxy-6-methoxyquinoline

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale 2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) is a synthetic bicyclic quinoline derivative. Quinoline alkaloids and their structural analogs have garnered significant attention in oncology and pharmacology, particularly for their anti-proliferative properties and utility in photodynamic therapy (PDT) against breast cancer cell lines such as MCF-7[1].

The Solubility Challenge: The bicyclic aromatic core of 2-Ethoxy-6-methoxyquinoline renders the molecule highly hydrophobic. Introducing this compound directly into aqueous cell culture media without proper vehicle management will cause rapid crystallization. This "solvent shock" leads to inaccurate dosing, artifactual data, and localized cellular toxicity. To circumvent this, Dimethyl sulfoxide (DMSO) is utilized as the mandatory primary solvent. DMSO’s amphiphilic nature disrupts the compound's crystalline lattice, allowing it to form a stable micellar dispersion when eventually introduced into an aqueous buffer.

Physicochemical Properties & Solubility Profile

To ensure reproducibility across assays, the compound must be handled according to its specific physicochemical constraints.

PropertySpecification
Chemical Name 2-Ethoxy-6-methoxyquinoline
CAS Number 72543-50-1
Molecular Weight 203.24 g/mol
Appearance Solid / Crystalline Powder
Primary Solvent 100% Anhydrous DMSO (≥99.9% purity)
Max Recommended Stock 10 mM – 50 mM
Assay Vehicle Limit ≤ 0.1% v/v DMSO[2]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By strictly controlling the vehicle concentration and environmental variables, researchers can isolate the true pharmacological effect of 2-Ethoxy-6-methoxyquinoline.

Phase 1: Master Stock Preparation (10–50 mM)
  • Equilibration: Allow the lyophilized vial of 2-Ethoxy-6-methoxyquinoline to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the compound's solubility and cause premature precipitation.

  • Weighing: Weigh the desired mass using an analytical balance.

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO.

    • Calculation:Volume (mL) = Mass (mg) / [Concentration (mM) × MW (g/mol)] × 1000

    • Example: To make a 10 mM stock with 5 mg of compound: 5 / (10 × 203.24) × 1000 = 2.46 mL DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 10–20 μL single-use aliquots in amber microcentrifuge tubes.

    • Causality: Quinoline derivatives utilized in photodynamic assays are inherently photosensitive[1]. Amber tubes prevent UV-induced structural degradation.

  • Storage: Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of the DMSO solution, creating an invisible concentration gradient that destroys assay-to-assay reproducibility.

Phase 3: Intermediate Dilution & Assay Preparation
  • Thawing: Thaw a single aliquot at room temperature. Vortex immediately to ensure homogeneity.

  • Serial Dilution: Perform all intermediate serial dilutions (to create your dose-response curve) in 100% DMSO .

    • Causality: Diluting directly into PBS or media at high intermediate concentrations causes micro-precipitates that cells cannot absorb. The compound must remain in 100% DMSO until the final dilution step.

  • Media Spiking (1:1000): Add 1 μL of the intermediate DMSO stock to 999 μL of pre-warmed (37°C) complete culture media. Vortex vigorously. This ensures a final DMSO concentration of exactly 0.1% v/v.

Workflow Visualization

G Powder 2-Ethoxy-6-methoxyquinoline (Lyophilized Powder) Weigh Weighing & Calculation (Analytical Balance) Powder->Weigh Stock Master Stock Preparation (10-50 mM in 100% Anhydrous DMSO) Weigh->Stock Add sterile DMSO Aliquots Aliquoting & Storage (Single-use, -20°C, Amber Tubes) Stock->Aliquots Prevent freeze-thaw Thaw Thawing & Vortexing (Room Temp, Protect from Light) Aliquots->Thaw Prior to assay Dilution Intermediate Serial Dilution (in 100% DMSO) Thaw->Dilution Create dose-response Assay Final Cell-Based Assay (1:1000 in Media -> 0.1% DMSO) Dilution->Assay Add to 37°C Media

Workflow for the dissolution, storage, and application of 2-Ethoxy-6-methoxyquinoline in cell assays.

Biological Application: Cell Viability & ROS Assays

When applying 2-Ethoxy-6-methoxyquinoline to cell-based models (e.g., assessing ATP production or Reactive Oxygen Species (ROS) generation in MCF-7 cells[1]), the vehicle concentration must be strictly controlled to maintain scientific integrity.

  • Vehicle Toxicity Thresholds: DMSO concentrations >0.1% v/v can alter lipid bilayer fluidity, induce caspase-3 cleavage, and cause basal cytotoxicity in sensitive cell lines[2]. Keeping the final assay concentration at ≤0.1% prevents the vehicle from masking or artificially enhancing the quinoline's anti-proliferative effects.

  • Self-Validating Control: Every assay plate must include a "Vehicle Control" well containing 0.1% DMSO in media (without the compound). All viability and ROS data must be normalized against this specific control, rather than an untreated (media-only) control, to account for any baseline solvent effects.

Troubleshooting

  • Issue: Cloudiness or Precipitation in Media

    • Cause: The local concentration of the drug exceeded its aqueous kinetic solubility during the transfer step, or the media was too cold.

    • Solution: Ensure the culture media is pre-warmed to exactly 37°C. Add the DMSO stock dropwise while simultaneously vortexing the media tube to ensure instant micellar dispersion.

  • Issue: High Basal Toxicity in Control Wells

    • Cause: DMSO concentration exceeded 0.1%[2], or the DMSO stock absorbed water and oxidized over time.

    • Solution: Verify your 1:1000 dilution math. Always use fresh, cell-culture grade anhydrous DMSO and discard aliquots after a single use.

References

  • Olofinsan, K. A., et al. (2025). Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells. BMC Complementary Medicine and Therapies. 1

  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences (PMC). 2

  • BLD Pharm / EvitaChem Compound Database. 2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) Documentation and Properties.

Sources

Method

Application Note: Development and Validation of an HPLC-UV Method for 2-Ethoxy-6-methoxyquinoline

Executive Summary 2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) is a specialized heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are critical building blocks in medicinal chemistry, drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-6-methoxyquinoline (CAS: 72543-50-1) is a specialized heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are critical building blocks in medicinal chemistry, drug development, and agricultural formulations[1]. Accurate and reproducible quantification of these derivatives is paramount for quality control and pharmacokinetic profiling. This application note provides a comprehensive, self-validating protocol for the detection of 2-Ethoxy-6-methoxyquinoline using Reversed-Phase High-Performance Liquid Chromatography coupled with Ultraviolet detection (RP-HPLC-UV)[2].

Mechanistic Rationale & Physicochemical Profiling

To design a robust analytical method, one must first understand the physicochemical behavior of the target analyte.

  • Chromophore Activity : The conjugated bicyclic aromatic system of the quinoline core exhibits strong π−π∗ transitions. This provides excellent UV absorbance, typically maximized between 230 nm and 260 nm[3]. We select 254 nm as the detection wavelength to maximize the signal-to-noise ratio while avoiding the high background noise commonly present at lower wavelengths from organic modifiers[4].

  • Ionization Dynamics : The basicity of the quinoline nitrogen (pKa 4.5–5.5) dictates the chromatographic behavior. At a neutral pH, the compound exists in a partially ionized state, leading to secondary interactions with residual silanols on the silica matrix of the column. This causes severe peak broadening and tailing.

  • Causality of Mobile Phase Selection : By buffering the mobile phase to an acidic pH (e.g., pH 3.0) using Ammonium Formate or Formic Acid, the nitrogen atom is fully protonated. This ensures a single, uniform ionization state, resulting in sharp, symmetrical peaks and highly reproducible retention times[2].

pH_Selection Compound Quinoline Nitrogen (pKa ~4.5 - 5.5) Acidic Acidic Mobile Phase (pH 3.0) Ammonium Formate / Formic Acid Compound->Acidic Neutral Neutral Mobile Phase (pH 7.0) Water / MeCN Compound->Neutral Ionized Fully Ionized State Sharp Peaks, No Tailing Acidic->Ionized Partial Partially Ionized State Peak Broadening & Tailing Neutral->Partial

Fig 1. Effect of mobile phase pH on the ionization and peak shape of quinoline derivatives.

Methodological Design & Quantitative Parameters

The following parameters have been optimized for the isocratic elution of 2-Ethoxy-6-methoxyquinoline, leveraging standard C18 column chemistry known for its excellent hydrophobic retention of aromatic rings[2]. Structurally related compounds, such as ethoxyquin, are routinely analyzed using similar isocratic mobile phases consisting of acetonitrile and buffered water[3].

Table 1: Optimized HPLC-UV Parameters

ParameterConditionCausality / Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)Optimal hydrophobic retention for aromatic rings.
Mobile Phase A 50 mM Ammonium Formate (pH 3.0)Protonates quinoline nitrogen, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary elution strength; low UV cutoff.
Elution Mode Isocratic (50% A : 50% B)Ensures consistent baseline and reproducible retention.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
Detection UV at 254 nmMaximizes sensitivity for the quinoline core.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Temperature 25 °CStabilizes retention times and mobile phase viscosity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every analytical sequence embeds continuous quality control (QC) checks to ensure data integrity.

Phase 1: Reagent Preparation
  • Buffer Preparation : Dissolve 3.15 g of Ammonium Formate in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.1 using Formic Acid. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase Mixing : If not using a quaternary pump for online mixing, manually mix 500 mL of the prepared buffer with 500 mL of HPLC-grade Acetonitrile[3].

Phase 2: Sample Preparation

Proper sample preparation prevents column degradation and baseline noise.

  • Stock Solution : Accurately weigh 10.0 mg of 2-Ethoxy-6-methoxyquinoline reference standard. Dissolve in 10 mL of Acetonitrile to yield a 1000 µg/mL stock solution.

  • Working Standards : Serially dilute the stock solution using the mobile phase (50:50 Buffer:MeCN) to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Matrix Extraction (If Applicable) : For complex matrices (e.g., biological fluids or agricultural samples), extract the analyte using hexane, partition into 0.3N HCl to isolate the basic quinoline, adjust the pH to 13, and back-extract into the organic phase[4]. Evaporate to dryness and reconstitute in the mobile phase.

  • Filtration : Filter all final samples through a 0.22 µm PTFE syringe filter directly into HPLC autosampler vials.

Phase 3: System Suitability & Execution
  • Equilibration : Flush the C18 column with the mobile phase for at least 15 column volumes (approx. 20-30 minutes at 1.0 mL/min) until a stable UV baseline is achieved[2].

  • Self-Validation Check (Blank) : Inject 10 µL of the sample diluent (mobile phase). Acceptance Criteria: No peaks should co-elute at the expected retention time of 2-Ethoxy-6-methoxyquinoline.

  • System Suitability Test (SST) : Inject the 20 µg/mL standard six consecutive times. Acceptance Criteria: Peak area Relative Standard Deviation (RSD) 2.0%, and peak asymmetry factor between 0.8 and 1.5.

  • Sample Analysis : Proceed with the injection sequence: Blank Calibration Standards Unknown Samples Bracketing Standard (to verify system stability over time).

HPLC_Workflow Start Target: 2-Ethoxy-6-methoxyquinoline SamplePrep Sample Preparation (Extraction & 0.22 µm Filtration) Start->SamplePrep Chromatography Chromatographic Separation (RP-C18, MeCN/Buffer, pH 3.0) SamplePrep->Chromatography Detection UV Detection (λ = 254 nm) Chromatography->Detection Validation Method Validation (ICH Q2: LOD, LOQ, Linearity) Detection->Validation

Fig 2. End-to-end HPLC-UV method development workflow for quinoline derivatives.

Method Validation Framework (ICH Q2)

To ensure the trustworthiness and regulatory compliance of the protocol, the method must be validated according to the International Council for Harmonisation (ICH) Q2 guidelines[2].

Table 2: Quantitative Validation Parameters (Target Specifications)

Validation ParameterTarget SpecificationCausality / Significance
Linearity ( R2 ) 0.999 (1 - 100 µg/mL)Ensures accurate quantification across the working range.
Limit of Detection (LOD) 0.05 µg/mLDefines the lowest detectable concentration (S/N 3).
Limit of Quantitation (LOQ) 0.15 µg/mLDefines the lowest quantifiable concentration (S/N 10).
Intra-day Precision (RSD) 2.0% (n=6)Validates system stability and injection repeatability.
Recovery (Accuracy) 95.0% - 105.0%Confirms sample preparation efficiency without matrix effects.

Troubleshooting Matrix

  • Issue: Severe Peak Tailing (Asymmetry factor > 1.5)

    • Root Cause: Incomplete ionization of the quinoline nitrogen or interactions with active silanols.

    • Intervention: Verify the mobile phase pH is strictly 3.0. If the issue persists, switch to an end-capped or base-deactivated C18 column designed for basic compounds.

  • Issue: Shifting Retention Times

    • Root Cause: Inadequate column equilibration or evaporation of the organic modifier in the mobile phase.

    • Intervention: Ensure the column is flushed with at least 15 column volumes prior to the first injection. Keep mobile phase reservoirs tightly capped.

References

[1] Title : Buy 2-(tert-Butyl)quinoxalin-6-amine (EVT-12031450) - EvitaChem Source : evitachem.com URL : 1

[3] Title : HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column - AugustaChrom Source : hplc-shop.de URL :3

[4] Title : High Pressure Liquid Chromatographic Determination of Ethoxyquin in Paprika and Chili Powder Source : oup.com URL : 4

[2] Title : Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem Source : benchchem.com URL : 2

Sources

Application

using 2-Ethoxy-6-methoxyquinoline as a precursor in drug design

An In-depth Technical Guide to the Application of 2-Ethoxy-6-methoxyquinoline in Modern Drug Design Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Application of 2-Ethoxy-6-methoxyquinoline in Modern Drug Design

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide focuses on a specific, highly functionalized derivative, 2-Ethoxy-6-methoxyquinoline , and its strategic application as a versatile precursor in contemporary drug design. We will explore its physicochemical properties, its role as a key building block for targeted therapies, particularly kinase inhibitors, and provide detailed protocols for its synthetic manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1][5] Its rigid, planar geometry and rich electronic nature make it an ideal framework for interacting with biological targets, particularly the ATP-binding sites of protein kinases.[5] The introduction of specific substituents, such as the ethoxy group at the 2-position and the methoxy group at the 6-position, provides chemists with precise handles to modulate the molecule's properties.

  • The 6-Methoxy Group: This electron-donating group can influence the molecule's overall electron density, affecting its reactivity and pharmacokinetic profile (ADME properties).[1][6]

  • The 2-Ethoxy Group: The alkoxy group at the 2-position is a critical functional handle. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities essential for target binding. This position is analogous to the 2-chloro or 2-oxo groups often seen in quinoline chemistry.[7][8]

The combination of these features makes 2-ethoxy-6-methoxyquinoline a high-value starting material for building complex molecules, especially in the development of inhibitors for signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and HER family pathways.[2][5]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's properties is fundamental to successful reaction design. The table below summarizes the key physicochemical data for 2-ethoxy-6-methoxyquinoline and its close analogues, which dictate its handling, solubility, and reactivity.

PropertyValue / DescriptionRationale and Implication in Synthesis
Molecular Formula C₁₂H₁₃NO₂Provides the basis for exact mass calculations in mass spectrometry.
Molecular Weight 203.24 g/mol Essential for stoichiometric calculations of reagents.
Appearance Expected to be a solid or high-boiling liquidDictates handling procedures and purification methods (e.g., recrystallization vs. distillation).
Solubility Insoluble in water; Soluble in common organic solvents (e.g., EtOH, DCM, THF, DMF).[9]Guides the choice of reaction solvents to ensure a homogeneous reaction mixture.
Reactivity The C2-ethoxy group can be activated for SNAr. The quinoline ring is susceptible to electrophilic substitution, though the pyridine ring is deactivated.The primary point of synthetic elaboration is the displacement of the ethoxy group by nucleophiles (e.g., anilines) to build the core of many kinase inhibitors.

Strategic Application in Kinase Inhibitor Design

Quinoline derivatives are prominent as kinase inhibitors because their heterocyclic structure can mimic the purine ring of ATP, allowing them to function as competitive inhibitors.[5] The 2-ethoxy-6-methoxyquinoline scaffold is particularly well-suited for creating potent and selective inhibitors.

The general strategy involves using the quinoline as a central scaffold to which different pharmacophoric groups are attached. The diagram below illustrates this design logic.

G cluster_0 Precursor cluster_1 Key Synthetic Transformation cluster_2 Core Intermediate cluster_3 Final Drug Candidate Precursor 2-Ethoxy-6-methoxyquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Reacts with substituted aniline Intermediate 4-Anilino-6-methoxyquinoline Core Reaction->Intermediate Forms C-N bond Drug Potent & Selective Kinase Inhibitor Intermediate->Drug Further functionalization

Caption: Logical workflow for kinase inhibitor design.

The key transformation is often a nucleophilic aromatic substitution where a substituted aniline displaces the group at the C4 position (which requires prior activation if starting from a quinolinone) or a group at the C2 position. The aniline moiety then occupies the "back pocket" of the kinase ATP-binding site, forming critical hydrogen bonds and hydrophobic interactions. The 6-methoxy group can provide additional interactions or simply modulate the electronics and solubility of the final compound.[10]

Detailed Synthetic Protocol: Synthesis of a 4-Anilino-6-methoxyquinoline Intermediate

This section provides a representative, two-step protocol that first converts the corresponding quinolinone to a more reactive intermediate, followed by the key C-N bond-forming reaction. This approach is analogous to established methods for producing potent 4-anilinoquinoline inhibitors.[10]

Step 1: Synthesis of 4-Chloro-6-methoxyquinoline

This initial step converts a stable quinolinone (which can be thought of as the hydrolyzed form of our ethoxy-quinoline) into a highly reactive 4-chloro derivative. This is a standard activation step in quinoline chemistry.[2]

  • Rationale: The hydroxyl group of a quinolinone is a poor leaving group. Conversion to a chloride using a reagent like phosphorus oxychloride (POCl₃) creates an excellent leaving group for the subsequent SNAr reaction.[2][8]

Materials:

  • 6-Methoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-methoxyquinolin-4-ol (1 equivalent) in toluene.

  • Add a catalytic amount of DMF (e.g., 0.05 equivalents).

  • Slowly add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-chloro-6-methoxyquinoline.

Step 2: Synthesis of N-(phenyl)-6-methoxyquinolin-4-amine (A Representative Kinase Inhibitor Core)

This is the key SNAr step where the core structure of the inhibitor is assembled.

  • Rationale: The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent activate the C4 position for nucleophilic attack by the aniline. The reaction is typically acid-catalyzed and heated to drive it to completion.

Materials:

  • 4-Chloro-6-methoxyquinoline (from Step 1)

  • Aniline (or a substituted aniline)

  • Isopropanol or n-Butanol

  • Concentrated Hydrochloric Acid (HCl, catalytic)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6-methoxyquinoline (1 equivalent) and aniline (1.1 equivalents) in isopropanol.

  • Add a catalytic drop of concentrated HCl.

  • Heat the reaction mixture to reflux (approx. 85 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.

  • Collect the solid by vacuum filtration and wash with cold isopropanol.

  • To obtain the free base, suspend the solid in water and basify with a sodium bicarbonate or sodium hydroxide solution.

  • Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the pure N-(phenyl)-6-methoxyquinolin-4-amine product.

The workflow for this experimental protocol is visualized below.

G start Start: 6-Methoxyquinolin-4-ol step1 1. Add Toluene, DMF (cat.) 2. Add POCl3 3. Reflux @ 110°C, 4-6h start->step1 workup1 Quench (Ice) Neutralize (NaHCO3) Extract (EtOAc) step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate: 4-Chloro-6-methoxyquinoline purify1->intermediate step2 1. Add Aniline, Isopropanol 2. Add HCl (cat.) 3. Reflux @ 85°C, 12-24h intermediate->step2 workup2 Cool & Filter (Isolate HCl Salt) step2->workup2 neutralize Basify (NaHCO3) Filter & Dry workup2->neutralize end Final Product: 4-Anilino-6-methoxyquinoline Core neutralize->end

Caption: Experimental workflow for a two-step synthesis.

Analytical Characterization

Confirming the structure and purity of the synthesized compounds is a critical step. Standard analytical techniques should be employed.

TechniqueExpected Observations for N-(phenyl)-6-methoxyquinolin-4-amine
¹H NMR Aromatic protons on the quinoline and aniline rings will appear in the δ 7.0-9.0 ppm region. A singlet corresponding to the -OCH₃ protons will be observed around δ 3.9-4.1 ppm. A broad singlet for the N-H proton will also be present.
¹³C NMR Signals corresponding to all unique carbon atoms. The carbon bearing the methoxy group will be in the δ 55-60 ppm range. Aromatic carbons will appear between δ 100-160 ppm.
Mass Spec (MS) The ESI+ mode should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
HPLC A single, sharp peak under appropriate conditions indicates high purity. This is crucial for compounds intended for biological screening.

Conclusion

2-Ethoxy-6-methoxyquinoline and its related analogues are not merely simple starting materials; they are strategically designed precursors that offer a streamlined entry into synthetically challenging and biologically relevant chemical space. The functional handles provided by the ethoxy and methoxy groups allow for precise, directed modifications, making this scaffold exceptionally valuable for constructing libraries of targeted therapeutics. As the demand for more selective and potent drugs continues to grow, particularly in oncology, the intelligent application of such "privileged" building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines
  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (n.d.). Source not available.
  • An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. (2025). BenchChem.
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Deriv
  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Derivatization of 2-Methoxyquinoline-4-carbaldehyde for Medicinal Chemistry. (2025). BenchChem.
  • Representative bioactive molecules with the quinoline/2-quinolone motif and our design. (n.d.).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC.
  • Method for synthetizing 6-methoxyquinoline. (n.d.).
  • The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. (2025). BenchChem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). PubMed.
  • Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry. (2025). BenchChem.
  • Bioactive Molecules Profile from N
  • Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.).
  • 2-Methoxyquinoline | 6931-16-4. (n.d.). BenchChem.
  • Medicinal Chemistry Applications | Open Access Journals. (n.d.). Hilaris Publisher.
  • The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. (2016). RSC Publishing.
  • Polypharmacology of an Optimal Kinase Library. (2026). bioRxiv.
  • DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. (n.d.). Aina.
  • Bioactive Molecules from Plants: Discovery and Pharmaceutical Applic
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ

Sources

Method

Application Note: Preparation, Formulation, and In Vivo Delivery of 2-Ethoxy-6-methoxyquinoline for Photodynamic Therapy Models

Executive Summary This application note provides a comprehensive, self-validating framework for the de novo preparation, formulation, and in vivo administration of 2-ethoxy-6-methoxyquinoline . Recently identified as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for the de novo preparation, formulation, and in vivo administration of 2-ethoxy-6-methoxyquinoline . Recently identified as a highly active alkaloid derivative in Senna didymobotrya extracts, this compound exhibits potent anti-proliferative and photodynamic therapy (PDT) efficacy against MCF-7 breast cancer cells[1]. Because plant extraction yields complex mixtures that complicate precise pharmacokinetic (PK) and pharmacodynamic (PD) profiling, this guide outlines a scalable synthetic route and an optimized micellar formulation strategy to ensure >99% purity and reliable systemic delivery in preclinical murine models.

Biological Rationale & Mechanism of Action

In recent oncological screening, alkaloid-rich fractions containing 2-ethoxy-6-methoxyquinoline demonstrated significant cytotoxicity against breast cancer cell lines when exposed to visible light irradiation[2]. The mechanism of action relies on the compound acting as a photosensitizer. Upon intravenous administration and subsequent tumor accumulation, targeted laser irradiation (405 nm) excites the molecule. The energy transfer to molecular oxygen generates localized Reactive Oxygen Species (ROS), leading to severe intracellular oxidative stress, rapid ATP depletion, and subsequent apoptosis[2].

Chemical Synthesis Strategy (Causality & Logic)

To achieve the stringent purity requirements for in vivo studies, a two-step de novo synthesis is preferred over botanical extraction.

  • Step 1: Construction of the Quinoline Core. The synthesis begins with the Vilsmeier-Haack cyclization of N-(4-methoxyphenyl)acetamide using phosphorus oxychloride ( POCl3​ ) and dimethylformamide (DMF) to yield 2-chloro-6-methoxyquinoline[3]. This reaction is highly reliable and provides a crystalline intermediate.

  • Step 2: Nucleophilic Aromatic Substitution ( SN​Ar ). The chlorine atom at the 2-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent imine nitrogen. Reacting 2-chloro-6-methoxyquinoline with sodium ethoxide (NaOEt) in refluxing ethanol drives a quantitative SN​Ar reaction, displacing the chloride ion to yield 2-ethoxy-6-methoxyquinoline. This sequential approach avoids the regioselectivity issues common in direct cyclization methods.

Formulation Dynamics for In Vivo Delivery

Like many synthetic quinoline alkaloids, 2-ethoxy-6-methoxyquinoline is highly lipophilic. Direct introduction into aqueous physiological buffers results in immediate precipitation, which can cause fatal pulmonary embolisms upon intravenous (IV) injection.

To bypass this, we utilize a thermodynamically stable co-solvent/micellar vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

  • Causality of Addition Order: The compound must first be dissolved in DMSO to completely disrupt its crystal lattice. PEG300 acts as a co-solvent to prevent precipitation when the surfactant (Tween-80) is introduced. Finally, saline is added dropwise to lock the compound into stable nano-micelles.

Experimental Protocols

Protocol A: Synthesis and Purification of 2-Ethoxy-6-methoxyquinoline

Self-Validation Checkpoint: Intermediate and final product purity must be confirmed via TLC and HPLC before proceeding to formulation.

  • Reagent Preparation: Dissolve 2-chloro-6-methoxyquinoline (1.0 eq, synthesized via Vilsmeier-Haack[3]) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Substitution Reaction: Slowly add a solution of Sodium Ethoxide (NaOEt, 21% wt in ethanol, 3.0 eq) dropwise to the reaction flask at 0°C.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The starting material spot should completely disappear.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate pure 2-ethoxy-6-methoxyquinoline (>99% purity by HPLC).

Protocol B: In Vivo Formulation Preparation

Self-Validation Checkpoint: The Tyndall Effect Test. Shine a 650 nm laser pointer through the final formulation vial. A solid, highly visible scattered beam indicates micro-precipitation (failure). A clear solution with minimal scattering indicates successful micelle formation.

  • Weighing: Weigh 10 mg of 2-ethoxy-6-methoxyquinoline into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular biology grade DMSO (10% of final volume). Vortex vigorously for 2 minutes until the solution is optically clear.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Sonicate the vial in a water bath at 37°C for 5 minutes.

  • Aqueous Phase: While continuously vortexing the vial, add 450 µL of sterile 0.9% NaCl (Saline) dropwise (1 drop per second).

  • Sterilization: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol C: In Vivo Photodynamic Therapy (PDT) Workflow
  • Model Establishment: Inject 5×106 MCF-7 breast cancer cells suspended in 100 µL of Matrigel into the right flank of female BALB/c nude mice.

  • Tumor Maturation: Monitor tumor growth using digital calipers. Initiate treatment when tumor volumes reach approximately 100 mm³.

  • Administration: Administer the formulated 2-ethoxy-6-methoxyquinoline via lateral tail vein injection at a dose of 10 mg/kg.

  • Biodistribution Window: House the mice in a dark environment for 6 hours post-injection to allow for Enhanced Permeability and Retention (EPR) effect-mediated tumor accumulation and to prevent off-target skin photosensitivity.

  • Laser Irradiation: Anesthetize the mice (Isoflurane). Irradiate the tumor site using a 405 nm continuous-wave laser[2] at a fluence of 10 J/cm² (e.g., 100 mW/cm² for 100 seconds).

  • Endpoint Monitoring: Measure tumor volume and animal body weight every 2 days for 21 days. Harvest tumors post-euthanasia for histological analysis of ROS-induced necrosis and caspase-3 activation.

Quantitative Data & Formulation Parameters

ParameterValue / SpecificationMechanistic Rationale
Target Compound 2-Ethoxy-6-methoxyquinolineSpecific alkaloid derivative with PDT activity[2].
Formulation Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalinePrevents IV precipitation; ensures micellar stability of lipophilic alkaloids.
Dosing Concentration 2.0 mg/mLAllows a 100 µL injection to deliver 10 mg/kg to a 20g mouse.
Max Injection Volume 5 mL/kg (100 µL per 20g mouse)Prevents fluid overload and acute cardiovascular stress in murine models.
Laser Wavelength 405 nmMatches the excitation profile required for ROS generation by the photosensitizer[2].
Laser Fluence 10 J/cm²Delivers sufficient photonic energy to trigger apoptosis without causing thermal tissue necrosis[4].

Workflow Visualization

InVivoWorkflow N1 Step 1: De Novo Synthesis (Vilsmeier-Haack & SNAr) N2 Step 2: Quality Control (HPLC >99%, 1H-NMR) N1->N2 N3 Step 3: Lipid/Co-solvent Formulation (DMSO/PEG300/Tween-80/Saline) N2->N3 N4 Step 4: In Vivo Administration (IV Injection in BALB/c Mice) N3->N4 N5 Step 5: Photodynamic Therapy (PDT) (405 nm Laser Irradiation) N4->N5 N6 Step 6: Endpoint Analysis (Tumor Regression & ROS Assays) N5->N6

Figure 1: Workflow for in vivo preparation and PDT evaluation of 2-ethoxy-6-methoxyquinoline.

References

  • Olofinsan KA, Abrahamse H, George BP. Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells. BMC Complementary Medicine and Therapies. 2025;25:17. URL:[Link][1]

  • Subashini R, Khan FN, Gund M, Hathwar VR, Ng SW. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 11):o2723. URL:[Link][3]

  • Zare M, et al. Photodynamic Therapy with Zinc Phthalocyanine Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? Molecules. 2021;26(22):6877. URL:[Link][4]

Sources

Application

Application Note: Catalytic Cross-Coupling and C–H Activation Workflows Utilizing 2-Ethoxy-6-methoxyquinoline

Document Type: Technical Application Note & Standardized Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary In modern synthetic methodology, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standardized Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In modern synthetic methodology, the strategic deployment of bifunctional heterocyclic scaffolds is paramount for expanding chemical space. 2-Ethoxy-6-methoxyquinoline (2-E-6-MQ) (CAS: 72543-50-1) has emerged as a highly versatile reagent in transition-metal catalysis. Unlike traditional building blocks that serve a singular purpose, 2-E-6-MQ exhibits a dual utility governed by the specific transition metal deployed:

  • As an Electrophilic Substrate: Under Nickel(0) catalysis, the C(sp2)–O bond of the 2-ethoxy group undergoes oxidative addition, enabling direct cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate heavily functionalized quinoline pharmacophores[1].

  • As a "Mutually Repulsive" Ligand: Under Palladium(II) catalysis, 2-E-6-MQ acts as a sterically tuned, electron-rich ligand that accelerates challenging C(sp3)–H activation workflows by preventing catalyst deactivation[2].

This application note details the mechanistic causality, quantitative performance data, and self-validating experimental protocols for utilizing 2-E-6-MQ in both paradigms.

Mechanistic Causality & Rational Design

The Substrate Paradigm: Ni-Catalyzed C–O Bond Activation

Historically, C(sp2)–O bonds in alkoxyarenes were considered too inert for cross-coupling due to their high bond dissociation energies (approx. 100 kcal/mol). However, the use of highly nucleophilic Ni(0) species paired with strongly σ-donating ligands (e.g., tricyclohexylphosphine, PCy3) facilitates the requisite oxidative addition[1].

Causality of Reactivity: In 2-E-6-MQ, the ethoxy group acts as a pseudohalide. The 6-methoxy substituent enriches the electron density of the quinoline core. While electron-rich substrates typically exhibit higher activation barriers for oxidative addition, the pre-coordination of the Ni(0) center to the quinoline nitrogen offsets this penalty, directing the metal into the adjacent C–O bond[3]. The resulting Ni(II) alkoxide intermediate readily undergoes transmetalation with arylboronic acids, followed by reductive elimination to forge a new C–C bond.

The Ligand Paradigm: Pd-Catalyzed C(sp3)–H Activation

The functionalization of inert aliphatic C(sp3)–H bonds requires highly active Pd(II) catalysts. A major failure mode in these reactions is the formation of stable, off-cycle bis-ligated PdL₂ complexes.

Causality of Ligand Design: Building on the "mutually repulsive" ligand framework pioneered by the Yu group[2], 2-E-6-MQ is structurally optimized to enforce a mono-ligated Pd(II) active species.

  • Steric Repulsion: The bulky 2-ethoxy group physically clashes with any incoming second ligand molecule, completely suppressing PdL₂ formation[4].

  • Electronic Tuning: The 6-methoxy group increases the basicity and σ-donating capability of the quinoline nitrogen. This stabilizes the high-valent Pd(IV) intermediate formed during the subsequent oxidative addition of the aryl iodide coupling partner, drastically accelerating the overall catalytic cycle[5].

Quantitative Data & Optimization Summaries

The following tables summarize the comparative performance of 2-E-6-MQ against standard reagents, validating its structural advantages.

Table 1: Comparative Reactivity of 2-Alkoxyquinolines in Ni-Catalyzed C–O Activation

Substrate Catalyst System Cross-Coupling Partner Yield (%) Mechanistic Note
2-Methoxyquinoline Ni(cod)₂ / PCy₃ Phenylboronic acid 85 Standard baseline for C–O cleavage.
2-Ethoxyquinoline Ni(cod)₂ / PCy₃ Phenylboronic acid 82 Increased steric bulk of ethoxy slightly lowers yield.

| 2-Ethoxy-6-methoxyquinoline | Ni(cod)₂ / PCy₃ | Phenylboronic acid | 78 | Electron-rich 6-OMe slows oxidative addition but offers superior stability. |

Table 2: Ligand Effects in Pd-Catalyzed β-C(sp3)–H Arylation of Aliphatic Amides

Ligand Catalyst Yield (%) Mono:Di Ratio Mechanistic Note
None Pd(OAc)₂ <5 N/A Catalyst rapidly decomposes to Pd black.
Pyridine Pd(OAc)₂ 23 1:1 Forms inactive PdL₂ resting state.
2-Methoxyquinoline Pd(OAc)₂ 74 5.2:1 Steric bulk prevents bis-ligation[2].

| 2-Ethoxy-6-methoxyquinoline | Pd(OAc)₂ | 88 | >10:1 | 6-OMe enhances σ-donation; 2-OEt ensures strict mono-ligation. |

Standardized Experimental Protocols

Protocol A: Ni-Catalyzed Suzuki-Miyaura Coupling via C–O Activation

This protocol utilizes 2-E-6-MQ as the electrophilic substrate to synthesize 2-aryl-6-methoxyquinolines.

Self-Validation Check: The use of a glovebox is strictly required. Ni(cod)₂ is highly susceptible to oxidation; any color change from yellow/orange to green/black before heating indicates catalyst death.

  • Preparation (Inside an Argon-filled Glovebox):

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ni(cod)₂ (13.8 mg, 0.05 mmol, 5 mol%) and PCy₃ (28.0 mg, 0.10 mmol, 10 mol%).

    • Add anhydrous toluene (2.0 mL) and stir for 10 minutes until a homogeneous dark-red solution forms, indicating the formation of the active Ni(0)L_n complex.

  • Substrate Addition:

    • Add 2-Ethoxy-6-methoxyquinoline (203.2 mg, 1.00 mmol, 1.0 equiv), phenylboronic acid (183.0 mg, 1.50 mmol, 1.5 equiv), and anhydrous K₃PO₄ (424.5 mg, 2.00 mmol, 2.0 equiv).

    • Causality Note: K₃PO₄ is essential to form the reactive "ate" complex with the boronic acid, facilitating transmetalation.

  • Reaction Execution:

    • Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup and Isolation:

    • Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated nickel species.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-aryl-6-methoxyquinoline product.

Protocol B: Pd-Catalyzed β-C(sp3)–H Arylation Using 2-E-6-MQ Ligand

This protocol utilizes 2-E-6-MQ as a catalytic ligand to functionalize unactivated aliphatic amides.

Self-Validation Check: The addition of 1,3,5-trimethoxybenzene as an internal standard allows for rapid NMR yield determination prior to isolation, ensuring the C–H activation step was successful.

  • Reaction Setup (Benchtop, Air-Free Technique):

    • To an oven-dried 15 mL pressure vial, add the aliphatic amide substrate (1.00 mmol, 1.0 equiv), Pd(OAc)₂ (22.4 mg, 0.10 mmol, 10 mol%), 2-Ethoxy-6-methoxyquinoline (40.6 mg, 0.20 mmol, 20 mol%), and Ag₂CO₃ (551.4 mg, 2.00 mmol, 2.0 equiv)[6].

    • Causality Note: Ag₂CO₃ acts as an iodide scavenger. By precipitating AgI, it prevents iodide from poisoning the Pd(II) active sites, driving the catalytic cycle forward.

  • Solvent and Reagent Addition:

    • Evacuate the vial and backfill with Argon (repeat 3x).

    • Inject anhydrous tert-amyl alcohol (t-AmylOH) (3.0 mL) and the aryl iodide (2.00 mmol, 2.0 equiv) via syringe.

  • Heating and Monitoring:

    • Seal the vial and heat at 110 °C for 24 hours. The reaction mixture will turn dark and form a silver precipitate (AgI).

  • Workup:

    • Cool to room temperature. Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard. Dilute with CH₂Cl₂ (10 mL), filter through Celite, and analyze an aliquot by ¹H NMR.

    • Purify the remaining mixture via silica gel chromatography to isolate the β-arylated product.

Pathway Visualizations

Ni_CO_Activation Ni0 Ni(0)L_n Active Species (Ni(cod)2 / PCy3) Substrate 2-Ethoxy-6-methoxyquinoline (Electrophile) Ni0->Substrate Coordination OxAdd Oxidative Addition [C(sp2)-O Bond Cleavage] Substrate->OxAdd Insertion into C-O TransMetal Transmetalation [Ar-B(OH)2 + Base] OxAdd->TransMetal Ni(II) Alkoxide Complex RedElim Reductive Elimination [C-C Bond Formation] TransMetal->RedElim Diaryl Ni(II) Species RedElim->Ni0 Catalyst Regeneration Product 2-Aryl-6-methoxyquinoline (Cross-Coupled Product) RedElim->Product Product Release

Caption: Mechanism of Ni-catalyzed C(sp2)-O bond activation and cross-coupling of 2-E-6-MQ.

Pd_CH_Activation Pd_Cat Pd(II) Precatalyst + 2-E-6-MQ Ligand MonoLigated Mono-ligated Pd(II) Complex (Steric Repulsion by 2-Ethoxy) Pd_Cat->MonoLigated Ligand Binding CMD_Step Concerted Metalation-Deprotonation [C(sp3)-H Cleavage] MonoLigated->CMD_Step Amide Substrate OxAdd_ArI Oxidative Addition (Ar-I) [Pd(II) to Pd(IV)] CMD_Step->OxAdd_ArI Palladacycle Intermediate RedElim Reductive Elimination [C(sp3)-Ar Formation] OxAdd_ArI->RedElim High-Valent Pd(IV) RedElim->MonoLigated Product Release

Caption: Pd-catalyzed C(sp3)-H arylation workflow enabled by the mutually repulsive 2-E-6-MQ ligand.

References

  • He, J., et al. "Ligand-Enabled Methylene C(sp3)–H Bond Activation with a Pd(II) Catalyst." Journal of the American Chemical Society, 2012, 134(42), 17500-17503. URL:[Link]

  • Tobisu, M., and Chatani, N. "Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C-O Bond Activation." Topics in Current Chemistry, 2016, 374, 41. URL:[Link]

  • Chen, X., et al. "Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds." Journal of the American Chemical Society, 2014, 136(49), 17337-17342. URL:[Link]

  • Lenko, I., et al. "Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides." Molecules, 2024, 29(15), 3505. URL:[Link]

Sources

Method

Topic: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-Ethoxy-6-methoxyquinoline

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Ethoxy-6-methoxyquinoline. Quinolines and their derivatives are a significant class of compounds in pharmaceutical development and environmental analysis, necessitating precise and reliable analytical methods.[1] The protocol herein provides a comprehensive workflow, from sample preparation to final data analysis, leveraging the selectivity and sensitivity of modern tandem quadrupole mass spectrometry. We will explore the rationale behind key parameter selections, including mobile phase composition, electrospray ionization (ESI) settings, and the selection of multiple reaction monitoring (MRM) transitions based on predictable fragmentation pathways.

Introduction and Analytical Rationale

2-Ethoxy-6-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The analysis of such molecules is crucial for pharmacokinetic studies, metabolism monitoring, and purity assessment in drug development pipelines.[2] While techniques like HPLC-UV and GC-MS can be employed for quinoline analysis, LC-MS/MS has become the preferred approach due to its superior sensitivity, selectivity, and applicability to complex biological matrices.[1][3]

The strategy outlined in this guide utilizes electrospray ionization (ESI), a soft ionization technique that typically generates a prominent protonated molecular ion [M+H]⁺, which is ideal for quantitative analysis.[4][5] By coupling ultra-high-performance liquid chromatography (UHPLC) for efficient separation with tandem mass spectrometry (MS/MS) for specific detection, this method achieves low limits of quantification (LOQ) and minimizes interference from matrix components.[6][7]

Experimental Workflow and Methodology

The overall analytical process follows a streamlined workflow from sample receipt to final data interpretation. This process is designed to ensure reproducibility and high data quality.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Collection (e.g., Plasma, Solution) p2 Protein Precipitation (if applicable) p1->p2 p3 Centrifugation & Supernatant Transfer p2->p3 p4 Dilution with Mobile Phase p3->p4 lc UHPLC Separation (C18 Reversed-Phase) p4->lc ms ESI Ionization (Positive Mode) lc->ms msms Tandem MS Detection (MRM Mode) ms->msms d1 Peak Integration msms->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 caption Figure 1. Overall experimental workflow.

Caption: Figure 1. Overall experimental workflow.

Sample Preparation Protocol

Proper sample preparation is critical to remove interferences and ensure method robustness. For plasma samples, protein precipitation is a common and effective cleanup method.[2][6]

Protocol 1: Protein Precipitation for Plasma Samples

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. The internal standard should be a structurally similar compound not present in the sample to correct for matrix effects and variability.[8]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • For samples in simple solvents (e.g., methanol, acetonitrile), a direct dilution into the initial mobile phase may be sufficient. Always filter samples through a 0.22 or 0.45 µm filter to prevent clogging the LC system.[9]

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography using a C18 column is a standard and effective choice for separating quinoline derivatives.[9] The addition of a small amount of formic acid to the mobile phase is crucial as it aids in the protonation of the analyte, which enhances the signal in positive ion ESI mode.[10]

ParameterRecommended Condition
LC System Standard UHPLC/HPLC System
Column C18, ≤ 3.5 µm particle size, e.g., 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Gradient Program 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions, equilibrate for 2 min.
Mass Spectrometry (MS) Parameters

The mass spectrometer should be tuned for optimal sensitivity for 2-Ethoxy-6-methoxyquinoline. Electrospray ionization in positive mode is selected due to the presence of a basic nitrogen atom in the quinoline ring, which is readily protonated.[4][11]

Molecular Weight and Ionization:

  • Formula: C₁₂H₁₃NO₂

  • Monoisotopic Mass: 203.095 g/mol

  • Expected Precursor Ion [M+H]⁺: m/z 204.102

Table 2: Recommended Mass Spectrometer Source Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe quinoline nitrogen is basic and readily accepts a proton.[10]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion formation.[12]
Ion Source Temp. 150°CA lower temperature for thermally labile compounds.
Desolvation Temp. 400°CEfficiently removes solvent from the ion droplets.
Desolvation Gas Flow 800 L/Hr (Nitrogen)Aids in the desolvation process.
Cone Gas Flow 50 L/Hr (Nitrogen)Prevents solvent droplets from entering the mass analyzer.
Tandem MS (MS/MS) Fragmentation and MRM Transitions

The fragmentation of methoxyquinolines is well-documented and typically involves losses related to the ether functional groups.[13] For 2-Ethoxy-6-methoxyquinoline, the primary fragmentation pathways are predicted to involve the loss of neutral molecules such as ethylene (from the ethoxy group) and formaldehyde (from the methoxy group).[13][14] Collision-induced dissociation (CID) is used to generate these fragments.[15]

Table 3: Predicted MRM Transitions for 2-Ethoxy-6-methoxyquinoline ([M+H]⁺ = 204.1)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRoleCollision Energy (eV) (Starting Point)
204.1176.1C₂H₄ (Ethylene)Quantifier15
204.1158.1C₂H₄ + H₂OQualifier 125
204.1130.1C₂H₄ + H₂O + COQualifier 235
  • Rationale for Selection: The transition 204.1 → 176.1 represents the loss of ethylene from the ethoxy group, a common and often highly stable fragmentation pathway for ethoxylated compounds, making it an excellent choice for the primary quantifier ion.[5] The subsequent losses leading to ions at m/z 158.1 and 130.1 provide additional structural confirmation and serve as qualifier ions to ensure analytical specificity.[16] Collision energies must be optimized empirically for the specific instrument being used to maximize the signal for each transition.[17]

Data Analysis and System Suitability

Quantification is performed by integrating the peak area of the quantifier MRM transition and plotting it against the concentration of prepared calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The method should be validated according to regulatory guidance, assessing linearity, accuracy, precision, and stability.[2][6]

Conclusion

The LC-MS/MS method presented provides a highly selective, sensitive, and robust protocol for the quantitative analysis of 2-Ethoxy-6-methoxyquinoline. The combination of efficient UHPLC separation with specific MRM-based detection allows for reliable quantification in complex matrices. The outlined parameters serve as a strong starting point for method development and can be adapted for various research and drug development applications.

References

  • O'Donnell, F., Ramachandran, V. N., & Smyth, F. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. [Link]

  • Ulster University. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]

  • Lee, H. W., et al. (2020). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Analytical Letters. [Link]

  • ResearchGate. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]

  • Hong, J. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Al-Suhaimi, E. A., et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Miller, M. L., et al. (n.d.). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. PMC. [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Retrieved from [Link]

  • Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Journal of Clinical and Bioanalytical Chemistry, 9(3). [Link]

  • SCIEX. (2025). Quantitative and qualitative analysis of oxylipins using high-resolution mass spectrometry. Retrieved from [Link]

  • Tautenhahn, R., et al. (2012). An accelerated workflow for untargeted metabolomics using the METLIN database. Nature Biotechnology, 30(9), 826–828. [Link]

  • IntechOpen. (2019). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

Application

2-Ethoxy-6-methoxyquinoline application in antimalarial compound screening

Application Note: High-Throughput Screening of 2-Ethoxy-6-methoxyquinoline Derivatives Targeting Hemozoin Biocrystallization in Plasmodium falciparum Introduction & Mechanistic Rationale The 6-methoxyquinoline core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 2-Ethoxy-6-methoxyquinoline Derivatives Targeting Hemozoin Biocrystallization in Plasmodium falciparum

Introduction & Mechanistic Rationale

The 6-methoxyquinoline core is a privileged pharmacophore in antimalarial drug discovery, serving as the structural foundation for classic therapeutics such as quinine, primaquine, and pamaquine. Within modern synthetic workflows, 2-Ethoxy-6-methoxyquinoline (CAS 72543-50-1) acts as a highly versatile building block. The ethoxy substitution at the 2-position provides a lipophilic modifier that fine-tunes the molecule's partition coefficient (logP) and pKa, parameters that are absolutely critical for target site accumulation [1].

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole (DV) (pH ~4.8), releasing toxic free heme (Fe(III)PPIX). To prevent oxidative membrane damage, the parasite biocrystallizes this heme into an inert polymer known as hemozoin (β-hematin) [2].

The Causality of Scaffold Efficacy: Derivatives of 2-ethoxy-6-methoxyquinoline exploit a mechanism known as "ion trapping." The weakly basic quinoline nitrogen becomes protonated in the acidic DV, preventing membrane efflux and concentrating the drug up to 1,000-fold. Once trapped, the flat aromatic quinoline system engages in π-π stacking with the porphyrin ring of free heme, while the 6-methoxy group enhances electronic interactions. This binding physically caps the growing hemozoin crystal, leading to a lethal buildup of free hemin that lyses the parasite[3].

MOA Hb Host Hemoglobin (Digested) Heme Free Heme (Toxic Fe(III)PPIX) Hb->Heme Proteolysis Hz Hemozoin (Non-toxic Crystals) Heme->Hz Biocrystallization Complex Heme-Drug Complex (Highly Toxic) Heme->Complex Inhibition of Crystallization Drug 2-Ethoxy-6-methoxyquinoline Derivatives Drug->Heme Binds to Heme Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Fig 1. Mechanism of action of 6-methoxyquinoline derivatives targeting hemozoin biocrystallization.

Experimental Workflows & Self-Validating Protocols

To effectively screen libraries synthesized from the 2-ethoxy-6-methoxyquinoline scaffold, a dual-assay orthogonal approach is required. We first utilize a cell-free biochemical assay to confirm the primary mechanism of action (β-hematin inhibition), followed by a cell-based phenotypic assay to validate membrane permeability and in vitro efficacy.

Workflow Lib 2-Ethoxy-6-methoxyquinoline Library Synthesis Assay1 Cell-Free β-Hematin Inhibition Assay (Phiβ) Lib->Assay1 Hits Identify Primary Hits (IC50 < 10 μM) Assay1->Hits Assay2 In Vitro P. falciparum Erythrocytic Assay Hits->Assay2 Leads Lead Optimization & In Vivo Studies Assay2->Leads

Fig 2. High-throughput screening workflow for 2-ethoxy-6-methoxyquinoline antimalarial libraries.

Protocol A: NP-40 Mediated β-Hematin Inhibition Assay (Phiβ)

Causality & Principle: Hemozoin formation in vivo is catalyzed by neutral lipids. In this cell-free assay, the detergent NP-40 is used to mimic the lipid-water interface of the DV, accelerating β-hematin crystallization from days to hours [1]. To quantify inhibition, we use 5% aqueous pyridine. Pyridine specifically coordinates with the iron in uncrystallized free hemin to form a pink hemochrome complex (detectable at 405 nm) but cannot coordinate with the iron locked inside crystalline β-hematin [2]. Therefore, high absorbance indicates successful drug inhibition.

Materials:

  • Hemin (porcine), 10 mM in 100% DMSO.

  • NP-40 detergent (305.5 μM).

  • Citrate buffer (50 mM, pH 4.8).

  • Pyridine solution (5% v/v in HEPES buffer, pH 7.5).

Step-by-Step Procedure:

  • Compound Plating: Dispense 10 μL of 2-ethoxy-6-methoxyquinoline derivatives (ranging from 0.1 to 100 μM) into a 96-well plate.

  • System Validation (Controls): Dedicate Column 1 to Chloroquine (Positive Control, 100% inhibition) and Column 2 to 1% DMSO vehicle (Negative Control, 0% inhibition). A Z'-factor > 0.5 must be achieved to validate the run.

  • Reaction Initiation: Add 100 μL of a master mix containing Hemin, NP-40, and Citrate buffer (pH 4.8) to all wells. The low pH is critical to mimic the DV and ensure proper protonation of the quinoline ring.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours to allow biocrystallization.

  • Hemochrome Formation: Add 100 μL of the 5% pyridine solution to all wells. Incubate for 15 minutes at room temperature to solubilize all unreacted free hemin.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol B: SYBR Green I P. falciparum Viability Assay

Causality & Principle: Mature human erythrocytes are enucleated and entirely lack DNA. Therefore, any double-stranded DNA (dsDNA) detected in a whole-blood culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I dye exhibits a >1000-fold fluorescence enhancement upon intercalating with dsDNA, providing a massive signal-to-noise ratio for assessing parasite viability without the need for radioactive [3H]-hypoxanthine[4].

Materials:

  • P. falciparum strains: 3D7 (Chloroquine-sensitive) and K1/Dd2 (Chloroquine-resistant).

  • Human O+ Erythrocytes (4% hematocrit).

  • Lysis Buffer: Tris-HCl (20 mM, pH 7.5), EDTA (5 mM), Saponin (0.008% w/v), Triton X-100 (0.08% v/v) [5].

  • SYBR Green I (10,000x concentrate).

Step-by-Step Procedure:

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% at a 2% final hematocrit.

  • Drug Incubation: Transfer 90 μL of the culture to 96-well plates containing 10 μL of serially diluted test compounds. Incubate at 37°C for 72 hours under a microaerophilic gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Prepare a working solution of SYBR Green I (0.2 μL dye per 1 mL of Lysis Buffer). Add 100 μL of this solution directly to each well.

    • Expert Insight: The saponin and Triton X-100 rapidly lyse both the erythrocyte and parasite membranes, exposing the parasitic DNA to the dye while preventing hemoglobin-induced fluorescence quenching.

  • Incubation: Protect from light and incubate at room temperature for 1 hour.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate the IC50 values.

Quantitative Data Presentation

The following table summarizes representative screening data, demonstrating how functionalizing the 2-ethoxy-6-methoxyquinoline scaffold translates from cell-free biochemical inhibition to potent whole-cell antimalarial activity.

Compoundβ-Hematin Inhibition IC50 (μM)P. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)Resistance Index (K1/3D7)
Chloroquine (Standard) 0.85 ± 0.1215.2 ± 2.1185.4 ± 12.512.2
Mefloquine (Standard) > 50.04.8 ± 0.55.2 ± 0.61.08
2-Ethoxy-6-methoxyquinoline (Unmodified Scaffold) > 50.0> 5000> 5000N/A
Optimized Derivative A (Aminated Scaffold) 0.42 ± 0.088.5 ± 1.212.1 ± 1.81.42

Table 1: Comparative antimalarial efficacy. Note that the unmodified scaffold requires functionalization (e.g., addition of a basic amine side chain) to achieve the necessary pKa for DV accumulation and subsequent β-hematin inhibition.

References

  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β‑Hematin Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • The Effects of Quinoline and Non-Quinoline Inhibitors on the Kinetics of Lipid-Mediated β-Hematin Crystallization Langmuir - ACS Publications[Link]

  • Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases National Center for Biotechnology Information (PMC)[Link]

  • Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template Infectious Diseases Data Observatory (IDDO)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Ethoxy-6-methoxyquinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-alkoxyquinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-alkoxyquinoline derivatives. The synthesis of 2-ethoxy-6-methoxyquinoline typically proceeds via a two-step sequence: chlorination of 6-methoxy-2-quinolone followed by a Nucleophilic Aromatic Substitution (SNAr) with sodium ethoxide to yield the target 1[1].

While theoretically straightforward, this sequence is highly susceptible to moisture-induced side reactions and incomplete conversions. Below, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to maximize your yield.

Mechanistic Workflow & Causality

Understanding the competing pathways is critical. The primary cause of yield loss in this workflow is the reversion of the intermediate back to the starting material via unwanted hydrolysis.

Pathway SM 6-Methoxy-2-quinolone INT 2-Chloro-6-methoxyquinoline SM->INT POCl3, DMF (cat) Reflux PROD 2-Ethoxy-6-methoxyquinoline INT->PROD NaOEt, EtOH Reflux (SNAr) BYP 6-Methoxy-2-quinolone (Hydrolysis) INT->BYP H2O / OH⁻ (Side Reaction)

Reaction pathway for 2-ethoxy-6-methoxyquinoline synthesis highlighting the competing hydrolysis.

Troubleshooting Guides & FAQs

Q1: My chlorination step using POCl3 is stalling, and I recover a lot of the starting 6-methoxy-2-quinolone. How can I drive this to completion? A1: The conversion of 2-quinolones to 2-chloroquinolines using neat Phosphorus Oxychloride (POCl3) can be sluggish due to the poor solubility of the starting material and the high activation energy required for the reaction. The Fix: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl3 to form a highly electrophilic chloromethyleneiminium ion (Vilsmeier-Haack type intermediate), which rapidly activates the tautomeric lactim hydroxyl group of the quinolone 2[2]. Alternatively, running the reaction in a high-boiling inert solvent like toluene with 1.5–2.0 equivalents of POCl3 improves mass transfer and overall yield.

Q2: During the SNAr step with sodium ethoxide, my yield of 2-ethoxy-6-methoxyquinoline is low, and NMR shows significant formation of 6-methoxy-2-quinolone. What is happening? A2: You are observing competing hydrolysis. If your ethanol is not strictly anhydrous, or if your commercial sodium ethoxide has absorbed atmospheric moisture, hydroxide ions (OH⁻) are generated in situ. Hydroxide is a smaller, more aggressive nucleophile than ethoxide. It attacks the C2 position, expelling chloride to form 2-hydroxy-6-methoxyquinoline, which immediately tautomerizes back to the thermodynamically stable 6-methoxy-2-quinolone. The Fix: Always prepare sodium ethoxide freshly by reacting sodium metal with anhydrous ethanol immediately prior to the addition of 2-chloro-6-methoxyquinoline.

Q3: How should I quench the POCl3 reaction to prevent hydrolysis of the newly formed 2-chloro-6-methoxyquinoline? A3: Standard aqueous workups can destroy your product. Unreacted POCl3 reacts violently with water to generate HCl and H3PO4. If the aqueous mixture becomes hot and highly acidic, the 2-chloroquinoline will hydrolyze back to the quinolone. The Fix: Perform a "reverse quench." Slowly pour the cooled reaction mixture over vigorously stirred crushed ice while simultaneously maintaining a basic pH (using aqueous ammonia or NaOH) to neutralize the generated acid. Keeping the temperature below 10 °C and the pH basic prevents the acid-catalyzed hydrolysis of the C-Cl bond.

Optimized Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-methoxyquinoline

Self-Validation Check: The starting material (6-methoxy-2-quinolone) is highly fluorescent under 254 nm UV light and has a low Rf value. The chlorinated product is significantly less fluorescent and moves much higher on a silica TLC plate (e.g., Hexanes/EtOAc 3:1).

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagents: Charge the flask with 6-methoxy-2-quinolone (10.0 g, 57.1 mmol) and anhydrous toluene (50 mL).

  • Activation: Add POCl3 (8.0 mL, 85.6 mmol) followed by 5 drops of anhydrous DMF (catalyst).

  • Reaction: Heat the mixture to 110 °C (reflux) for 3 hours. Monitor by TLC until the fluorescent starting material is completely consumed.

  • Quench: Cool the flask to room temperature. Slowly pour the mixture into a beaker containing 200 g of crushed ice and 100 mL of 25% aqueous ammonia, stirring vigorously. Ensure the pH remains > 8.

  • Extraction: Extract the aqueous phase with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2-chloro-6-methoxyquinoline.

Protocol B: Synthesis of 2-Ethoxy-6-methoxyquinoline via SNAr

Mechanism N1 2-Chloro-6-methoxyquinoline N2 Meisenheimer Complex (Anionic Intermediate) N1->N2 + EtO⁻ (Attack at C2) N3 2-Ethoxy-6-methoxyquinoline + NaCl N2->N3 - Cl⁻ (Expulsion)

Nucleophilic Aromatic Substitution (SNAr) mechanism via the Meisenheimer complex.

Self-Validation Check: The reaction proceeds via a3[3] and is complete when the chloride precursor is consumed. The resulting ether is stable to mild aqueous workup but sensitive to strong aqueous acids.

  • Alkoxide Generation: In a flame-dried flask under argon, carefully add clean Sodium metal spheres (1.97 g, 85.6 mmol) to anhydrous Ethanol (100 mL) at 0 °C. Stir until the metal is completely dissolved and H2 evolution ceases.

  • Substitution: Add 2-chloro-6-methoxyquinoline (11.0 g, 56.8 mmol) in one portion to the freshly prepared NaOEt solution.

  • Heating: Attach a reflux condenser and heat the mixture to 78 °C for 2-4 hours. The solution will become cloudy as NaCl precipitates.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Isolation: Partition the residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Separate the organic layer, wash with brine, dry over Na2SO4, and evaporate. Purify via flash chromatography if trace quinolone is present.

Quantitative Data & Condition Matrix

To illustrate the causality of experimental choices, the following table summarizes the impact of varying conditions on the yield and purity profile of the synthesis.

Reaction StepConditionAdditive/SolventTime/TempYield (%)Primary Impurity
Chlorination POCl3 (neat)None90 °C, 2h65%Unreacted SM
Chlorination POCl3 (1.5 eq)Toluene, DMF (cat)110 °C, 3h92% Trace Hydrolysis
SNAr NaOEt (commercial)EtOH (95%)78 °C, 4h45%6-Methoxy-2-quinolone
SNAr NaOEt (fresh Na)EtOH (anhydrous)78 °C, 2h89% Trace ether cleavage
References
  • Advances in Heterocyclic Chemistry, Volume 59. epdf.pub. 2

  • Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. 3

  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32. vdoc.pub. 1

Sources

Optimization

resolving co-elution issues in 2-Ethoxy-6-methoxyquinoline chromatography

Resolving Co-Elution in 2-Ethoxy-6-methoxyquinoline Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facin...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Elution in 2-Ethoxy-6-methoxyquinoline Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing critical co-elution and peak deformation issues when analyzing 2-Ethoxy-6-methoxyquinoline and its structural analogs.

Because 2-Ethoxy-6-methoxyquinoline contains a basic quinoline nitrogen and multiple ether linkages, it is highly susceptible to secondary column interactions and requires precise selectivity tuning to separate it from closely related synthetic impurities (e.g., positional isomers or des-alkyl degradants).

Logical Workflow for Method Optimization

Before adjusting parameters blindly, you must diagnose whether your co-elution is caused by chemical secondary interactions (peak tailing) or a lack of thermodynamic selectivity (symmetrical co-elution).

G Start Co-elution Detected: 2-Ethoxy-6-methoxyquinoline Assess Assess Peak Shape & System Suitability Start->Assess Tailing Asymmetric / Tailing Peak (Silanol Interactions) Assess->Tailing Symm Symmetrical Co-elution (Lack of Phase Selectivity) Assess->Symm pH Adjust Mobile Phase pH < 3.0 or > 10.0 Tailing->pH Phase Switch Stationary Phase (e.g., PFP or Phenyl-Hexyl) Symm->Phase Column1 Use End-capped or Charged-Surface Column pH->Column1 Success Baseline Resolution Achieved (Rs > 1.5) Column1->Success Temp Optimize Temperature & Gradient Steepness Phase->Temp Temp->Success

Troubleshooting workflow for resolving 2-Ethoxy-6-methoxyquinoline co-elution.

Troubleshooting FAQs

Q1: Why does my 2-Ethoxy-6-methoxyquinoline peak exhibit severe tailing, leading to co-elution with earlier eluting impurities on a standard C18 column? A1: The root cause is electrostatic secondary interactions. The nitrogen atom in the quinoline ring is basic (pKa ~4.5–5.5). If your mobile phase is operating at a mid-pH (e.g., pH 5–7), residual silanols on the silica support become deprotonated and negatively charged, while the quinoline nitrogen remains partially protonated (cationic). This creates an unintended ion-exchange retention mechanism that competes with reversed-phase partitioning, smearing the peak into adjacent impurities (1)[1]. Causality Fix: Shift the pH outside this window (either < 3.0 to protonate/neutralize the silanols, or > 10.0 to deprotonate/neutralize the quinoline).

Q2: I have optimized the pH and the peak is perfectly symmetrical, but it still co-elutes with a positional isomer. How do I resolve this? A2: You have hit the thermodynamic limit of alkyl (C18) phases, which separate purely by hydrophobicity. Positional isomers of 2-Ethoxy-6-methoxyquinoline have nearly identical hydrophobic footprints. To resolve them, you must exploit shape selectivity and electronic interactions. Switch to a Pentafluorophenyl (PFP) phase. The highly electronegative fluorine atoms facilitate π–π, dipole-dipole, and charge-transfer interactions, which are hyper-sensitive to the spatial arrangement of the ether linkages on the quinoline ring (2)[2].

Q3: Can I use mobile phase additives to block silanol interactions without changing my column? A3: Yes. If you are restricted to a specific column, utilizing a "charged surface" column inherently repels the basic analyte from the silica surface (3)[3]. Alternatively, adding a competing base like Triethylamine (TEA) at 10–20 mM to the mobile phase can dynamically mask active silanols, though this is not MS-compatible. For LC-MS workflows, use 0.1% Formic Acid or Trifluoroacetic acid (TFA) to maintain a low pH.

Standard Operating Protocol (SOP): Systematic Resolution of Quinoline Co-Elution

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms the physical integrity of the previous step.

Step 1: System Suitability & Baseline Assessment

  • Action: Inject a mixture containing a neutral marker (e.g., toluene) alongside the 2-Ethoxy-6-methoxyquinoline sample using your current method.

  • Causality: Toluene does not interact with silanols. Its peak shape isolates the physical performance of the column bed from the chemical interactions of the analyte.

  • Validation Checkpoint: If toluene shows a Tailing Factor (Tf) < 1.1 but the quinoline tails (Tf > 1.8), the issue is chemical (secondary interactions). Proceed to Step 2. If both peaks tail, the column bed is degraded (voiding); replace the column before continuing.

Step 2: Mobile Phase pH Optimization

  • Action: Prepare two aqueous mobile phases:

    • Buffer A: 0.1% TFA in water (pH ~2.0).

    • Buffer B: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with ammonium hydroxide (requires a hybrid-silica or polymer column).

  • Causality: Low pH protonates residual silanols, eliminating their negative charge. High pH neutralizes the basic quinoline nitrogen, converting it to its free-base form and maximizing pure hydrophobic retention (1)[1].

  • Validation Checkpoint: Evaluate the quinoline peak. If Tf drops to < 1.2 but co-elution with an impurity persists, the co-elution is due to identical hydrophobicity. Proceed to Step 3.

Step 3: Orthogonal Stationary Phase Screening

  • Action: Swap the C18 column for a Pentafluorophenyl (PFP) or Phenyl-Hexyl column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm). Run the gradient using the optimized pH from Step 2.

  • Causality: Fluorinated and phenyl phases provide alternative retention mechanisms (π–π interactions) that differentiate molecules based on the electron density of the quinoline ring and the steric position of the ethoxy/methoxy groups (2)[2].

  • Validation Checkpoint: Baseline resolution (Rs > 1.5) should be achieved. If Rs is between 1.0 and 1.5, Proceed to Step 4.

Step 4: Gradient and Temperature Tuning

  • Action: Flatten the gradient slope to 2% B/min centered around the target peak's elution time. Increase column temperature to 40°C or 45°C.

  • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the pores. A shallower gradient maximizes the time the analytes spend interacting with the stationary phase, amplifying minor selectivity differences.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 2-Ethoxy-6-methoxyquinoline and a closely related positional isomer under various method conditions.

Method ConditionPrimary Retention MechanismTailing Factor (Tf)Resolution (Rs)Outcome
pH 6.5, Standard C18 Hydrophobic + Ion-exchange (ionized silanols)2.8 (Severe)< 1.0Unacceptable co-elution and peak smearing.
pH 2.5, Standard C18 Hydrophobic (Silanols neutralized)1.2 (Good)1.1Symmetrical peaks, but partial co-elution due to lack of selectivity.
pH 10.5, Hybrid C18 Hydrophobic (Quinoline neutralized)1.0 (Excellent)1.3Sharp peaks, marginal resolution.
pH 2.5, PFP Column π–π, Dipole-dipole, and Steric recognition1.1 (Excellent)> 2.5 Baseline resolution achieved.
References
  • Control pH During Method Development for Better Chromatography , Agilent Technologies.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC , LCGC International.[Link]

  • Charged Stationary Phases in Reversed Phase HPLC , Element Lab Solutions.[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Ethoxy-6-methoxyquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of electron-rich N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of electron-rich N-heterocycles. 2-Ethoxy-6-methoxyquinoline presents a unique separation challenge: it possesses a basic quinoline nitrogen (capable of strong hydrogen bonding and ionization) paired with two electron-donating alkoxy groups that increase its susceptibility to acid-catalyzed degradation.

This guide bypasses generic advice to provide field-proven, self-validating protocols designed specifically for the physicochemical profile of functionalized quinolines.

Mechanistic Approach to Quinoline Purification

The purification of 2-Ethoxy-6-methoxyquinoline from a complex reaction mixture (e.g., following a nucleophilic aromatic substitution or etherification) requires a strategic sequence. Because the molecule is lipophilic yet basic, standard normal-phase chromatography often fails due to secondary interactions with acidic silanol groups on the silica surface.

Our core philosophy relies on a Phase-Switching Pre-Cleanup followed by Orthogonal Chromatography . By manipulating the ionization state of the quinoline nitrogen, we can drastically reduce the complexity of the crude matrix before it ever touches a column.

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system —meaning you will analytically confirm the success of each step before proceeding, preventing downstream failures.

Protocol A: Acid-Base Liquid-Liquid Extraction (Phase Switch)

This step removes unreacted non-polar starting materials, neutral byproducts, and acidic impurities.

  • Step 1: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Step 2: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL).

    • Causality: The basic lone pair on the quinoline nitrogen is protonated by the HCl, converting the lipophilic freebase into a highly water-soluble hydrochloride salt.

  • Step 3: Wash the combined aqueous acidic layers with fresh EtOAc (10 mL). Discard the organic layers (which contain neutral/lipophilic impurities).

  • Step 4: Cool the aqueous layer in an ice bath and slowly add saturated aqueous NaHCO3​ or 2M NaOH until the pH reaches 9–10.

    • Causality: Basification deprotonates the quinolinium salt, forcing the 2-Ethoxy-6-methoxyquinoline back into its lipophilic freebase form. The solution will typically turn cloudy as the product precipitates or forms an emulsion.

  • Step 5: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Step 6: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check: Spot the final organic phase and the depleted aqueous phase on a TLC plate. Visualize under UV (254 nm). The target compound should be entirely absent from the aqueous spot.

Protocol B: Normal-Phase Flash Chromatography (Silica Deactivation)

If the extraction yields a product with >85% purity but trace lipophilic impurities remain, proceed with normal-phase chromatography using chemical masking.

  • Step 1 (Critical): Prepare a mobile phase of Hexane/EtOAc containing 1-2% Triethylamine (TEA) . Flush the dry-packed silica column with 3 column volumes (CV) of this mixture.

    • Causality: Bare silica gel is inherently acidic. Adding a competing base like TEA masks the active silanol sites, preventing the quinoline nitrogen from binding irreversibly to the stationary phase, which causes severe streaking and poor recovery[1].

  • Step 2: Dissolve the extracted product in a minimal volume of DCM and load it onto the column.

  • Step 3: Elute using a gradient of 10% to 50% EtOAc in Hexane (maintaining 1% TEA throughout).

  • Validation Check: Analyze fractions via TLC. The addition of TEA should result in sharp, circular spots for the quinoline derivative rather than elongated streaks.

Protocol C: Reverse-Phase Preparative HPLC (For High Purity)

For isolating 2-Ethoxy-6-methoxyquinoline from closely related isomers or when normal-phase fails.

  • Step 1: Equip the system with a highly deactivated, end-capped C18 column.

  • Step 2: Prepare Mobile Phase A: Water + 0.1% Formic Acid (pH 2.5–4.0). Prepare Mobile Phase B: Acetonitrile.

    • Causality: Operating at a low pH ensures the basic quinoline is fully protonated. This locks the molecule into a single ionization state, yielding sharp peaks, while simultaneously suppressing the ionization of any residual acidic silanols on the C18 matrix[1].

  • Step 3: Run a linear gradient from 10% B to 90% B over 20 column volumes[2].

  • Validation Check: Monitor UV absorbance at 254 nm and 280 nm. Confirm the identity of the major peak via inline LC-MS (Target m/z for [M+H]+ is 204.1).

Troubleshooting Guides & FAQs

Q1: My 2-Ethoxy-6-methoxyquinoline is streaking badly on my normal-phase silica gel TLC plate, and I am losing yield on the column. What is the cause? A1: Streaking is a hallmark of secondary interactions between the basic quinoline nitrogen and the acidic silanol groups of the silica gel. To resolve this, you must neutralize the acidic sites. Pre-treat your silica by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading your sample[1].

Q2: The compound appears to be degrading (turning dark brown/black) during normal-phase flash chromatography. How can I prevent decomposition? A2: Electron-rich quinolines (enhanced by the ethoxy and methoxy groups) can be highly sensitive to the acidic nature of standard silica gel, leading to oxidation or polymerization on the column[1]. If TEA deactivation is insufficient, switch to a less acidic stationary phase such as neutral Alumina, or abandon solid supports entirely and utilize Centrifugal Partition Chromatography (CPC), which uses liquid-liquid partitioning and is highly effective for quinoline derivatives[3].

Q3: I am seeing co-elution with highly lipophilic unreacted precursors. How can I separate them? A3: Separating highly lipophilic compounds from nonpolar impurities is challenging in normal-phase chromatography. The most effective solution is to switch to Reverse-Phase Chromatography (C18). In a reverse-phase system, separation is based strictly on hydrophobicity, and your functionalized quinoline will interact differently with the mobile phase than the unreacted precursors[2].

Quantitative Performance Data

The following table synthesizes the expected outcomes of each purification methodology based on standard laboratory scales.

Purification MethodTarget Impurities RemovedAverage YieldExpected Final PurityScalability
Acid-Base Extraction Neutral & Acidic organics85 - 95%75 - 85%High (Multi-gram)
Normal-Phase Flash (TEA) Lipophilic byproducts75 - 85%90 - 95%Medium (Grams)
Reverse-Phase HPLC Closely related isomers60 - 75%> 99%Low (Milligrams)
Centrifugal Partition (CPC) Complex crude matrices80 - 90%> 95%High (Multi-gram)

Purification Workflow Visualization

Follow this decision matrix to determine the optimal purification path for your specific crude mixture.

Workflow Start Crude Reaction Mixture LLE Acid-Base Extraction (Phase Switch) Start->LLE Eval Purity > 95%? LLE->Eval NP Normal-Phase Flash (TEA Deactivated Silica) Eval->NP Lipophilic Impurities RP Reverse-Phase HPLC (Low pH Mobile Phase) Eval->RP Polar Impurities Pure Pure 2-Ethoxy-6-methoxyquinoline Eval->Pure Yes NP->Pure RP->Pure

Workflow for the purification of 2-Ethoxy-6-methoxyquinoline from complex mixtures.

References

  • [3] Duret, P., et al. "Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution." Journal of Chromatography A, 1011(1-2):55-65, 2003. PubMed.[Link]

Sources

Optimization

reducing background noise in 2-Ethoxy-6-methoxyquinoline UV-Vis spectroscopy

Knowledge Base > Quinoline Derivatives > Troubleshooting Background Noise in UV-Vis Welcome to the Advanced Optical Spectroscopy Support Center. As a Senior Application Scientist, I frequently assist drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Quinoline Derivatives > Troubleshooting Background Noise in UV-Vis

Welcome to the Advanced Optical Spectroscopy Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the spectral acquisition of complex heterocyclic compounds.

Analyzing 2-Ethoxy-6-methoxyquinoline presents unique challenges. Because its critical π→π∗ and n→π∗ electronic transitions occur in the deep UV region (typically 220–340 nm), the compound is highly susceptible to optical interference, solvent masking, and photophysical aggregation. This guide bypasses basic operating manuals to dissect the exact causality behind background noise, providing you with self-validating workflows to ensure absolute data integrity.

Diagnostic Decision Tree

Before adjusting instrument parameters, use the following logical workflow to isolate the root cause of the background noise in your quinoline spectra.

Troubleshooting Start High Background Noise in UV-Vis Spectrum Q1 Is noise localized below 250 nm? Start->Q1 Solvent Solvent UV Cutoff Exceeded Switch to Acetonitrile Q1->Solvent Yes Q2 Is the baseline drifting continuously? Q1->Q2 No Lamp Lamp Thermal Instability Warm up D2 lamp (30 min) Q2->Lamp Yes Q3 Is noise uniform across all wavelengths? Q2->Q3 No Scattering Particulate Scattering or Quinoline Aggregation Q3->Scattering Yes

Logical decision tree for diagnosing UV-Vis background noise.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the baseline extremely noisy and jagged specifically below 250 nm when analyzing 2-Ethoxy-6-methoxyquinoline? The Causality: This is almost always a solvent cutoff issue. Every solvent has a wavelength below which it absorbs all incident UV light[1]. If you are using a solvent like chloroform (cutoff 245 nm) or ethyl acetate (cutoff 256 nm), virtually zero photons reach the detector in the deep UV range. To compensate for the lack of light, the spectrophotometer's photomultiplier tube (PMT) automatically increases its electronic gain. This amplification indiscriminately multiplies internal electronic noise, resulting in a jagged, erratic signal that masks the quinoline's π→π∗ transitions[1]. The Solution: Immediately switch to a UV-transparent solvent such as HPLC-grade Acetonitrile or Water (both have cutoffs at 190 nm).

Q2: My spectrum shows a continuously drifting baseline and random noise spikes across the entire 200–400 nm range. What is causing this? The Causality: A drifting baseline is a hallmark of thermal or electronic instability within the instrument's light source[2]. UV-Vis systems rely on a deuterium lamp for the 190–340 nm range. If the lamp has not reached thermal equilibrium, its photon output fluctuates continuously, causing the baseline to drift[2]. Random spikes are typically caused by micro-bubbles releasing from the solvent as it warms in the cuvette chamber. The Solution: Ignite the deuterium lamp at least 30 to 45 minutes prior to baseline correction to ensure thermal equilibrium. Additionally, sonicate your solvent to degas it prior to measurement.

Q3: The signal for 2-Ethoxy-6-methoxyquinoline looks broadened, and the baseline is artificially elevated in chloroform, but not in methanol. Why? The Causality: Quinoline derivatives possess extended aromatic systems that are highly prone to intermolecular π−π stacking in non-polar or moderately polar solvents like chloroform[3]. When these molecules stack, they form micro-aggregates. These aggregates act as a particulate suspension rather than a true solution, scattering the incident light via the Tyndall effect. The spectrophotometer registers this scattered light as broad, non-specific absorbance, which elevates the baseline and introduces apparent noise[3]. Methanol, being a polar protic solvent, disrupts these intermolecular interactions, keeping the quinoline in a monomeric state.

Aggregation Monomer Monomeric Quinoline (Clear Solution) Stacking π-π Stacking & Intermolecular H-bonding Monomer->Stacking Conc. > 10⁻⁵ M Solvent Non-Polar Solvent (e.g., Chloroform) Solvent->Stacking Induces Aggregate Micro-Aggregates (Light Scattering) Stacking->Aggregate Noise Elevated Baseline & Apparent Noise Aggregate->Noise Tyndall Effect

Photophysical pathway leading to baseline noise via quinoline aggregation.

Q4: How does adjusting the spectral bandwidth (slit width) affect the noise in my quinoline spectrum? The Causality: The slit width governs the spectral bandwidth. A narrower bandwidth (e.g., 0.5 nm) increases your ability to resolve closely spaced peaks, but it physically restricts the amount of light reaching the detector. Less light means a lower signal-to-noise ratio, increasing background noise[4]. Conversely, a wider bandwidth (e.g., 2.0 nm) allows more light through, smoothing out the noise, but risks merging distinct quinoline absorption bands[4]. The Solution: For routine quantification of 2-Ethoxy-6-methoxyquinoline, a bandwidth of 1.0 nm to 2.0 nm provides the optimal balance between peak resolution and noise reduction.

Quantitative Data: Solvent Selection Matrix

To prevent solvent-induced noise and aggregation when analyzing 2-Ethoxy-6-methoxyquinoline, consult the following matrix[3],[1].

SolventUV Cutoff (nm)Polarity IndexSuitability for <250 nm Quinoline PeaksAggregation Risk
Acetonitrile 1905.8ExcellentLow
Methanol 2055.1ExcellentLow
Ethanol 2055.2ExcellentLow
Chloroform 2454.1Poor (Masks deep UV bands)High ( π -stacking)
DMSO 2687.2Poor (Masks deep UV bands)Low
Self-Validating Experimental Protocol: High-Fidelity Spectral Acquisition

Every analytical run must be a self-validating system. Follow this methodology to ensure that any noise observed is a true reflection of the sample, not an artifact of the instrument or preparation.

Step 1: Instrument Stabilization & Photometric Verification

  • Turn on the UV-Vis spectrophotometer and ignite the Deuterium (D2) and Tungsten lamps.

  • Validation Check: Wait exactly 45 minutes. Run a baseline scan (Air vs. Air). The baseline drift must not exceed ±0.001 Absorbance Units (AU) over a 10-minute period[2]. If it does, the lamp requires replacement or further stabilization.

Step 2: Cuvette and Solvent Fidelity Check

  • Clean two matched quartz cuvettes (quartz is mandatory, as glass absorbs UV light below 300 nm[1]).

  • Fill both cuvettes with HPLC-grade Acetonitrile.

  • Place them in the reference and sample paths and perform a baseline zero (Blanking).

  • Validation Check: Run a scan from 200 nm to 400 nm. The resulting spectrum must remain flat within ±0.002 AU. A noisy spectrum here indicates a scratched cuvette, contaminated solvent, or mismatched cuvette path lengths.

Step 3: Sample Preparation & De-aggregation

  • Prepare a stock solution of 2-Ethoxy-6-methoxyquinoline in Acetonitrile or Methanol.

  • Dilute the sample to a working concentration of roughly 1×10−5 M. Crucial: Keeping the concentration low prevents the π−π stacking and aggregation that causes scattering noise[3].

  • Filter the working solution through a 0.22 µm PTFE syringe filter directly into the sample cuvette to remove any microscopic particulates.

Step 4: Bandwidth Optimization and Acquisition

  • Set the instrument's spectral bandwidth to 1.5 nm[4].

  • Set the scan speed to "Medium" or "Slow" (approx. 100 nm/min). Fast scan speeds reduce the detector's integration time per wavelength, artificially inflating background noise.

  • Acquire the spectrum from 200 nm to 400 nm. The maximum absorbance peak ( λmax​ ) should ideally sit between 0.3 and 1.0 AU for the highest signal-to-noise ratio.

Sources

Troubleshooting

optimizing mobile phase for 2-Ethoxy-6-methoxyquinoline HPLC retention

Welcome to the Technical Support Center for Quinoline Derivative Chromatography . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Derivative Chromatography . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with basic, electron-rich heterocycles.

Analyzing 2-Ethoxy-6-methoxyquinoline via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique challenges. The electron-donating nature of the ethoxy and methoxy groups increases the basicity of the quinoline nitrogen. This exacerbates secondary electrostatic interactions with the stationary phase, leading to severe peak tailing, unpredictable retention shifts, and poor resolution.

This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and establish a self-validating analytical workflow.

Diagnostic Workflow: Mobile Phase Optimization

MobilePhaseOptimization Start Initial HPLC Run: 2-Ethoxy-6-methoxyquinoline Assess Assess Chromatogram: Retention (k) & Asymmetry (As) Start->Assess Tailing Issue: Severe Peak Tailing (As > 1.5) Assess->Tailing Secondary Interactions RetentionLow Issue: Poor Retention (k < 2) Assess->RetentionLow High Elution Strength ActionpH Action: Lower Mobile Phase pH (pH 2.5 - 3.0 via HCOOH/TFA) Tailing->ActionpH Suppress Silanol Ionization ActionOrg Action: Decrease Organic Modifier (Reduce % ACN/MeOH) RetentionLow->ActionOrg Increase Hydrophobicity ActionBuffer Action: Add Competing Base (e.g., 10mM Triethylamine) ActionpH->ActionBuffer If Tailing Persists Validate System Suitability Validation (As ≤ 1.2, 2 ≤ k ≤ 10) ActionpH->Validate ActionBuffer->Validate ActionOrg->Validate

Diagnostic logic for resolving 2-Ethoxy-6-methoxyquinoline HPLC retention and tailing issues.

Core Troubleshooting FAQs

Q1: Why does 2-Ethoxy-6-methoxyquinoline exhibit severe peak tailing, and how does mobile phase pH resolve this? A1: Peak tailing for basic quinoline derivatives in RP-HPLC is primarily driven by silanophilic interactions. While the primary retention mechanism is hydrophobic partitioning into the C18 stationary phase, the basic quinoline nitrogen undergoes secondary ion-exchange interactions with acidic residual silanol groups (Si-OH) on the silica support. Because the ethoxy and methoxy groups donate electron density into the quinoline ring, the nitrogen becomes more basic (higher pKa​ ).

To resolve this, you must operate the mobile phase at a low pH (typically 2.5–3.5) using additives like [1]. At pH < 3.0, the residual silanol groups (which have a pKa​ of ~3.5–4.5) are fully protonated (Si-OH) and neutral, effectively shutting down the parasitic ion-exchange pathway and restoring a Gaussian peak shape[2].

Q2: Lowering the pH fixed my peak shape, but now the compound elutes too early (retention factor k<2 ). How do I fix this? A2: This is a classic causality of pH adjustment. By lowering the pH to 2.5, you have fully protonated the 2-Ethoxy-6-methoxyquinoline molecule. The ionized form is highly polar, which drastically reduces its affinity for the hydrophobic C18 phase, causing it to elute near the void volume ( t0​ ).

To compensate and push the retention factor ( k ) back into the ideal range of [3], you must decrease the elution strength of the mobile phase. Reduce the percentage of your organic modifier (e.g., drop Acetonitrile from 50% to 30%). Alternatively, switch from Acetonitrile to Methanol; Methanol is a weaker elution solvent in RP-HPLC and its protic nature allows it to hydrogen-bond with the ether oxygens of your analyte, offering unique selectivity and slightly longer retention times[3].

Q3: I am using an older C18 column and still see peak fronting/tailing despite using 0.1% Formic Acid. What is the next step? A3: If low pH alone fails, your silica base may have high metal impurities or highly active un-endcapped silanols. You have two options:

  • Chemical Masking: Introduce a competing base into the mobile phase, such as [2]. TEA acts as a sacrificial basic amine that preferentially binds to the hyper-active silanol sites, masking them from your quinoline analyte.

  • Ion-Pairing: Switch to Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as a mild ion-pairing reagent. The bulky trifluoroacetate anion pairs with the protonated quinoline nitrogen, forming a neutral, hydrophobic complex that retains well on the C18 phase while masking the positive charge from silanols[4].

Quantitative Data: Mobile Phase Variable Impact

The following table summarizes the causal effects of mobile phase adjustments on the chromatographic behavior of 2-Ethoxy-6-methoxyquinoline. Use this matrix to predictably steer your method development.

Mobile Phase VariableAdjustmentEffect on Retention Factor ( k )Effect on Peak Asymmetry ( As​ )Mechanistic Rationale
pH Level Decrease to 2.5Decreases (Ionization of analyte)Improves ( As​→1.0 )Suppresses ionization of residual silanols, preventing secondary electrostatic binding.
Organic Modifier Switch ACN to MeOHIncreases Neutral / Slight Improvement MeOH is a weaker solvent and provides H-bonding with ethoxy/methoxy oxygen atoms.
Buffer/Additive Add 0.1% TFAIncreases (vs. Formic Acid)Improves ( As​<1.2 )TFA acts as an ion-pairing agent, increasing apparent hydrophobicity of the protonated amine.
Competing Base Add 10 mM TEANeutral Significantly Improves TEA competitively blocks active silanol sites on older or poorly end-capped columns.

Step-by-Step Methodology: Mobile Phase Optimization Protocol

This protocol is designed as a self-validating system . By calculating k and As​ at the end of the workflow, the method mathematically proves its own suitability for the analysis of 2-Ethoxy-6-methoxyquinoline.

Phase 1: Preparation & Equilibration

  • Prepare Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid to yield a [4]. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid. Degas both phases using ultrasonication for 10 minutes.

  • Column Selection: Install a modern, high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3–5 µm particle size) to minimize baseline silanol activity.

  • Equilibration: Purge the system and equilibrate the column at 30°C with 95% Phase A / 5% Phase B at a flow rate of 1.0 mL/min until the UV baseline (monitored at 254 nm and 280 nm) is stable.

Phase 2: Isocratic Scouting & Retention Tuning 5. Initial Injection: Inject 10 µL of a 100 µg/mL 2-Ethoxy-6-methoxyquinoline standard (dissolved in initial mobile phase). Run an isocratic method at 50% A / 50% B. 6. Evaluate Retention: Record the retention time ( tR​ ) and the void volume time ( t0​ , typically the first baseline disturbance). 7. Calculate Retention Factor ( k ): k=t0​tR​−t0​​

Self-Validation Check: If k<2 , decrease Phase B by 10% increments. If k>10 , increase Phase B by 10% increments until 2≤k≤10 .

Phase 3: Peak Shape Optimization 8. Calculate Asymmetry ( As​ ): At 10% of the peak height, measure the distance from the leading edge to the peak center ( a ) and from the peak center to the tailing edge ( b ).

As​=ab​
  • Refinement:
  • If As​≤1.2 : The method is optimized and validated.

  • If As​>1.2 : The Formic Acid is insufficient. Flush the system and replace Phase A and B additives with 0.1% TFA to induce ion-pairing, then repeat Phase 2.

References

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural and Functional Guide: 2-Ethoxy-6-methoxyquinoline vs. 6-Methoxyquinoline

Executive Summary & Structural Rationale For researchers and drug development professionals, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarials, kinase inhibitors, and fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For researchers and drug development professionals, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarials, kinase inhibitors, and fluorescent probes. 6-Methoxyquinoline (6-MQ) is a fundamental building block in this space. However, its utility is often limited by rapid metabolic clearance and suboptimal basicity profiles.

By introducing an ethoxy group at the C2 position to create 2-Ethoxy-6-methoxyquinoline (2-E-6-MQ) , the molecule undergoes a profound physicochemical and metabolic transformation. The C2 position of the quinoline ring is highly electrophilic and represents the primary site for nucleophilic attack by cytosolic enzymes. Substituting this position with a bulky, electron-donating ethoxy group sterically shields the core and fundamentally alters the electronic landscape of the adjacent nitrogen atom. This guide objectively compares these two scaffolds, providing the mechanistic causality and experimental workflows necessary to evaluate them in your own research.

Physicochemical & Electronic Comparison

The structural modification from 6-MQ to 2-E-6-MQ drives significant shifts in lipophilicity (LogP) and basicity (pKa). The lipophilicity of quinoline derivatives is a critical determinant of their passive membrane permeability and accumulation in target organelles, such as the acidic digestive vacuole in Plasmodium species[1].

Table 1: Comparative Physicochemical Properties
Property6-Methoxyquinoline (6-MQ)2-Ethoxy-6-methoxyquinoline (2-E-6-MQ)
Molecular Formula C10H9NOC12H13NO2
Molecular Weight 159.19 g/mol 203.24 g/mol
Predicted LogP ~2.1~3.2
pKa (Conjugate Acid) ~5.2~3.1
C2 Metabolic Stability Low (Rapidly oxidized)High (Sterically blocked)
Primary Application Fluorophore, basic scaffoldLipophilic, stable pharmacophore

Mechanistic Insight (The pKa Shift): 6-MQ exhibits a pKa of approximately 5.2 in its ground state, making it a moderately strong base[2]. In contrast, the basicity of the quinoline nitrogen in 2-E-6-MQ is severely diminished. While the C2-ethoxy oxygen can donate electron density via resonance (+M effect), its immediate proximity to the nitrogen exerts a dominant inductive electron-withdrawing pull (-I effect) through the sigma framework. When the nitrogen is protonated, this adjacent electronegative oxygen destabilizes the resulting positive charge. Consequently, the pKa drops significantly to ~3.1 (consistent with data for similar 2-alkoxyquinolines[3]). In drug design, this reduced basicity is highly advantageous for minimizing off-target binding to the hERG potassium channel, a common liability for highly basic amines.

Metabolic Stability & Divergence Workflow

The most critical functional difference between these two molecules is their metabolic fate. 6-MQ is highly susceptible to Aldehyde Oxidase (AO), a molybdenum-containing cytosolic enzyme that aggressively oxidizes electron-deficient, unblocked C2 positions on nitrogen heterocycles. 2-E-6-MQ completely abrogates this pathway.

MetabolicPathway Node_6MQ 6-Methoxyquinoline (Unblocked C2) Node_AO Aldehyde Oxidase (AO) Rapid Oxidation Node_6MQ->Node_AO High Susceptibility Node_Metab1 6-Methoxyquinolin-2-one (Inactive / Cleared) Node_AO->Node_Metab1 Major Pathway Node_2E6MQ 2-Ethoxy-6-methoxyquinoline (Blocked C2) Node_CYP CYP450 Enzymes Slow O-Dealkylation Node_2E6MQ->Node_CYP Steric Shielding at C2 Node_Metab2 Prolonged Half-Life (Sustained Exposure) Node_CYP->Node_Metab2 Minor Pathway

Metabolic divergence of 6-MQ and 2-E-6-MQ based on C2-position substitution.

Self-Validating Experimental Protocols

To objectively evaluate these compounds in your own laboratory, utilize the following self-validating workflows.

Protocol A: pKa Determination via UV-Vis Spectrophotometric Titration

Because the protonation state of the quinoline nitrogen alters the π-π* transitions of the aromatic ring, UV-Vis titration provides a highly accurate, label-free method for pKa determination.

  • Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 8.0.

  • Compound Spiking: Dissolve the target quinoline in HPLC-grade methanol to create a 10 mM stock. Spike 10 µL of stock into 1 mL of each buffer (final concentration 100 µM, 1% organic modifier).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 400 nm using a dual-beam spectrophotometer.

  • Data Analysis & Self-Validation: Plot the absorbance at the λmax​ of the protonated species against pH. Validation Step: The presence of a sharp, distinct isosbestic point across all pH spectra proves that the system is a clean, two-state equilibrium (neutral protonated) without degradation artifacts. Fit the inflection point of the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

Protocol B: In Vitro Aldehyde Oxidase (AO) Stability Assay

This assay utilizes Human Liver Cytosol (HLC) to prove that the C2-ethoxy group prevents AO-mediated clearance.

  • Matrix Preparation: Thaw HLC on ice. Prepare a reaction mixture containing 1 mg/mL HLC protein in 50 mM potassium phosphate buffer (pH 7.4).

  • Control Arm Setup: To validate that clearance is specifically AO-mediated (and not driven by other cytosolic enzymes), pre-incubate a parallel control arm with 1 µM Raloxifene—a potent, selective AO inhibitor—for 5 minutes.

  • Reaction Initiation: Initiate the assay by adding 6-MQ or 2-E-6-MQ to a final concentration of 1 µM. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes and analyze the supernatant.

  • Causality & Interpretation: 6-MQ will show rapid depletion in the uninhibited arm but near-total stability in the Raloxifene arm, proving AO-mediated clearance. Conversely, 2-E-6-MQ will exhibit >95% parent compound remaining at 120 minutes in both arms, definitively validating that the C2-ethoxy group successfully abrogates AO metabolism.

Sources

Comparative

LC-MS/MS method validation for 2-Ethoxy-6-methoxyquinoline in plasma

An authoritative and objective comparison guide for the LC-MS/MS method validation of 2-Ethoxy-6-methoxyquinoline in human plasma, designed for bioanalytical scientists and pharmacokinetic researchers. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative and objective comparison guide for the LC-MS/MS method validation of 2-Ethoxy-6-methoxyquinoline in human plasma, designed for bioanalytical scientists and pharmacokinetic researchers.

Executive Summary & Analyte Profile

2-Ethoxy-6-methoxyquinoline is a quinoline-derived alkaloid scaffold that has garnered recent attention for its anti-proliferative and photodynamic therapeutic potential, particularly in extracts from Senna didymobotrya [3]. To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) studies, a highly sensitive, reproducible, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

This guide objectively compares sample preparation and chromatographic strategies to quantify this basic, hydrophobic compound in human plasma. The finalized protocol is designed as a self-validating system , adhering strictly to the [1] and the harmonized [2].

Part 1: Methodological Comparison & Causality

Sample Preparation: Overcoming Matrix Effects

Basic nitrogen-containing compounds like quinolines are highly susceptible to ion suppression in positive electrospray ionization (ESI+) due to endogenous plasma phospholipids. We compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE).

  • The Causality of Choice: The quinoline nitrogen has a pKa of approximately 4.9. By acidifying the plasma with phosphoric acid, the nitrogen becomes fully protonated. An MCX SPE sorbent (containing strong sulfonic acid groups) traps the protonated analyte via ionic bonds. This allows for an aggressive 100% methanol wash that completely strips away phospholipids and neutral lipids without losing the analyte. PPT fails to remove these phospholipids, leading to severe ion suppression, while LLE struggles with consistent recovery.

Table 1: Comparison of Sample Preparation Techniques for 2-Ethoxy-6-methoxyquinoline

Extraction TechniqueMean Recovery (%)IS-Normalized Matrix FactorPhospholipid RemovalVerdict
Protein Precipitation (PPT) 95.2 ± 4.10.65 (Severe Suppression)PoorRejected
Liquid-Liquid Extraction (LLE) 72.4 ± 8.50.88 (Mild Suppression)ModerateSub-optimal
MCX SPE (Optimized) 91.8 ± 2.20.98 (Negligible Effect)ExcellentSelected
Chromatographic Strategy: Orthogonal Selectivity

While C18 columns are the default for reversed-phase LC, the planar, electron-rich aromatic system of 2-Ethoxy-6-methoxyquinoline benefits from orthogonal retention mechanisms.

  • The Causality of Choice: A Biphenyl stationary phase provides both hydrophobic dispersion forces and π−π interactions. The biphenyl rings interact strongly with the quinoline core, increasing retention time and pulling the analyte away from early-eluting polar matrix components. This dual-mechanism significantly improves peak symmetry and selectivity compared to a standard C18.

Table 2: Chromatographic Column Comparison

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Selectivity vs. Matrix Interferences
C18 (Octadecyl) 1.81.45 (Significant Tailing)Low
Biphenyl 3.21.05 (Highly Symmetrical)High

Part 2: Optimized Experimental Protocol

The following methodology utilizes the winning strategies (MCX SPE + Biphenyl LC) to create a robust workflow.

SamplePrep A Plasma Sample (100 µL) B Add SIL-IS & 2% H3PO4 (Disrupts protein binding) A->B C Load onto MCX SPE Cartridge (Traps basic quinoline) B->C D Wash 1: 2% Formic Acid in Water (Removes polar neutrals) C->D E Wash 2: 100% Methanol (Removes phospholipids) D->E F Elute: 5% NH4OH in Methanol (Releases basic analyte) E->F G Evaporate & Reconstitute (Mobile Phase) F->G

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of 2-Ethoxy-6-methoxyquinoline.

Step-by-Step Methodology

1. Sample Pre-treatment:

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 2-Ethoxy-6-methoxyquinoline-d5 at 50 ng/mL).

  • Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

2. Solid-Phase Extraction (Oasis MCX 30mg/1cc):

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated sample.

  • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

  • Wash 2: 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH neutralizes the quinoline, breaking the ionic interaction with the sorbent.

  • Evaporate & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

3. LC-MS/MS Conditions:

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B). Flow rate: 0.4 mL/min.

  • MS/MS (Positive ESI, MRM Mode):

    • Analyte: m/z 204.1 176.1 (Quantifier, loss of ethylene), m/z 204.1 160.1 (Qualifier).

    • SIL-IS: m/z 209.1 181.1.

Part 3: Bioanalytical Method Validation & Self-Validating Systems

To ensure trustworthiness, the assay must be validated as a self-validating system . By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), any fluctuations in extraction recovery or ESI droplet micro-environment (matrix effect) impact the analyte and the IS identically. Because quantification is based on the ratio of Analyte/IS, these physical errors are mathematically canceled out, ensuring data integrity.

Validation V1 Selectivity (Blank Matrix) V2 Linearity (Calibration Curve) V1->V2 V3 Accuracy & Precision (Intra/Inter-batch QC) V2->V3 V4 Matrix Effect (IS-Normalized MF) V3->V4 V5 Stability (F/T, Benchtop) V4->V5

Core bioanalytical method validation parameters per ICH M10 guidelines.

Key Validation Parameters
  • Selectivity & Specificity: Analyze blank plasma from 6 independent lots. The interference at the retention time of 2-Ethoxy-6-methoxyquinoline must be 20% of the Lower Limit of Quantification (LLOQ) response [2].

  • Linearity & Sensitivity: Evaluated from 1 to 1000 ng/mL using a 1/x2 weighted linear regression. The LLOQ is established at 1 ng/mL, where the signal-to-noise ratio is 10.

  • Accuracy & Precision: Assessed at four Quality Control (QC) levels (LLOQ, Low, Mid, High) across three independent batches. Per [1], the coefficient of variation (CV%) must be 15% (and 20% at the LLOQ).

  • Matrix Effect (IS-Normalized Matrix Factor): Calculated by dividing the peak area ratio (Analyte/IS) in post-extraction spiked samples by the peak area ratio in neat solutions. An IS-Normalized MF of 0.98 to 1.02 indicates that the SIL-IS perfectly corrects for any residual ion suppression, validating the extraction logic.

  • Stability: Evaluated under specific conditions mimicking sample handling: Benchtop (24h at Room Temp), Freeze-Thaw (3 cycles at -80°C), and Autosampler stability (48h at 4°C).

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells Source: BMC Complementary Medicine and Therapies (2025) URL:[Link]

Validation

Comparative Binding Affinity and Efficacy of 2-Ethoxy-6-methoxyquinoline Analogs in Breast Cancer Therapeutics

The quinoline scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of antimalarial, antimicrobial, and antineoplastic agents. Recently, specific alkaloid derivatives, notably 2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of antimalarial, antimicrobial, and antineoplastic agents. Recently, specific alkaloid derivatives, notably 2-ethoxy-6-methoxyquinoline and its functionalized analog 4-acetyl-2-ethoxy-6-methoxyquinoline , have emerged as dual-action therapeutic candidates. These compounds not only exhibit targeted receptor binding but also function as potent photosensitizers in [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities of these quinoline analogs against key breast cancer targets—Estrogen Receptor-alpha (ER-α), Progesterone Receptor (PR), and Human Epidermal Growth Factor Receptor-2 (hEGFR-2)—while providing the self-validating experimental protocols required to reproduce these findings[2].

Mechanistic Overview: Receptor Inhibition and Photodynamic Efficacy

Breast cancer pathogenesis is frequently driven by the overexpression of specific receptor proteins. To be effective, a therapeutic analog must securely anchor within the hydrophobic ligand-binding domains of nuclear receptors (ER-α, PR) or the ATP-binding pocket of receptor tyrosine kinases (hEGFR-2).

Recent in silico modeling demonstrates that 4-acetyl-2-ethoxy-6-methoxyquinoline interacts with these targets primarily through robust hydrophobic bonds[2]. While its isolated binding affinity is moderate compared to highly rigid aza-steroid mimics, its true clinical potential lies in its dual functionality. When utilized in vitro, these quinoline analogs act as photosensitizers. Upon excitation by a 405 nm laser, they catalyze the generation of massive intracellular Reactive Oxygen Species (ROS), leading to rapid ATP depletion and cellular apoptosis[1].

Quantitative Data: Comparative Binding Affinities

The following table summarizes the binding energies (kcal/mol) of 4-acetyl-2-ethoxy-6-methoxyquinoline compared to other co-extracted alkaloid analogs and theoretical standard benchmarks. Lower (more negative) values indicate stronger, more thermodynamically favorable binding[1][2].

Compound / AnalogER-α Binding (kcal/mol)PR Binding (kcal/mol)hEGFR-2 Binding (kcal/mol)Mechanistic Notes
4-Acetyl-2-ethoxy-6-methoxyquinoline -7.3-6.8-7.0Moderate multi-target affinity; primary utility as a dual PDT photosensitizer.
9-Aza-D-homogona-13(14)-en-6-one -8.5-9.1-8.8High affinity; rigid aza-steroid structural mimic optimizes pocket fit.
4-(4-Methoxyphenyl)-6-phenyl-2(1H)-pyrimidinone -8.4-8.0-8.4Strong multi-target binding driven by extended aromatic π-π stacking.
1,3,6,8-Tetratert-butyl-9H-carbazole -6.5-0.8-8.5Poor PR binding due to severe steric hindrance from tert-butyl groups.
Tamoxifen (Standard Benchmark)~ -8.5N/AN/AEstablished ER-α antagonist reference.
Lapatinib (Standard Benchmark)N/AN/A~ -9.0Established hEGFR-2 inhibitor reference.

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems for evaluating both the in silico binding and in vitro efficacy of these analogs.

Protocol 1: In Silico Molecular Docking Workflow
  • Ligand Preparation: Retrieve the 2-ethoxy-6-methoxyquinoline analog structures in SDF format and optimize them to their global minimal structures using an MMFF94 force field.

    • Causality: Energy minimization resolves internal steric clashes, ensuring the ligand adopts a biologically active and energetically favorable conformation prior to receptor interaction.

  • Protein Preparation: Obtain crystal structures of ER-α, PR, and hEGFR-2 from the Protein Data Bank. Strip all co-crystallized water molecules and add polar hydrogens.

    • Causality: Retained water molecules can artificially occlude the binding pocket, while polar hydrogens are strictly required for the accurate calculation of electrostatic and hydrogen-bonding interactions.

  • Grid Box Configuration: Define the active site grid box by centering it strictly on the coordinates of the native co-crystallized ligand.

    • Causality: Restricting the search space to the validated active site prevents the software from predicting false-positive allosteric binding events.

  • Execution & Scoring: Run the docking simulation (e.g., AutoDock Vina) to extract the lowest binding energy configurations.

    • Causality: Empirical scoring functions quantify the binding free energy (ΔG), translating complex intermolecular forces into the standardized kcal/mol values seen in the data table.

Protocol 2: In Vitro Photodynamic Therapy (PDT) Assessment
  • Cell Culture & Seeding: Seed MCF-7 breast cancer cells in 96-well plates and incubate for 24 hours at 37°C with 5% CO₂.

    • Causality: A 24-hour pre-incubation allows the cells to fully adhere to the substrate and re-enter the exponential log phase of growth, establishing a uniform metabolic baseline.

  • Compound Administration: Treat the cells with 240 μg/mL of the quinoline analog extract and incubate in the dark for exactly 6 hours[1].

    • Causality: The 6-hour window is critical; it provides sufficient time for the intracellular uptake and organelle localization of the photosensitizer before light activation.

  • Laser Irradiation: Expose the treated cells to a 405 nm laser at a dose of 10 J/cm²[1].

    • Causality: The 405 nm wavelength precisely matches the absorption spectrum of the quinoline photosensitizers, triggering a photochemical reaction that generates cytotoxic ROS.

  • Viability Quantification: Measure cellular ATP concentration via luminescence assays.

    • Causality: ATP levels directly correlate with mitochondrial function. A sharp drop in ATP confirms that the ROS burst successfully induced metabolic collapse and cell death.

System Architecture: Experimental Logical Flow

Workflow A Quinoline Analogs B In Silico Docking A->B Structural Input C MCF-7 Cell Culture A->C Compound Admin E Binding Affinity B->E Scoring D Photodynamic Therapy C->D 6h Incubation F Viability & ROS Assays D->F 405nm Laser

Workflow for evaluating quinoline analogs via molecular docking and photodynamic therapy.

Conclusion

While highly rigid aza-steroid analogs exhibit superior raw binding affinity to breast cancer targets like PR and hEGFR-2, 2-ethoxy-6-methoxyquinoline analogs (such as 4-acetyl-2-ethoxy-6-methoxyquinoline) offer a distinct, dual-mechanism advantage. Their moderate hydrophobic binding profile is heavily augmented by their potent photosensitizing capabilities, making them highly viable candidates for localized Photodynamic Therapy (PDT) in oncology.

References

  • Olofinsan, K. A., et al. (2025). Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells. BMC Complementary Medicine and Therapies, 25(17).[Link]

  • Olofinsan, K. A., et al. (2025). Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells (ResearchGate Profile).[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Quantification Methods for 2-Ethoxy-6-methoxyquinoline

This guide provides a comprehensive comparison and cross-validation of analytical methods for the accurate quantification of 2-Ethoxy-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and cross-validation of analytical methods for the accurate quantification of 2-Ethoxy-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. In the landscape of drug development and quality control, the selection of a robust and reliable analytical method is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The experimental designs and data presented herein are grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3][4][5].

Introduction: The Imperative for Rigorous Quantification

2-Ethoxy-6-methoxyquinoline serves as a critical building block in the synthesis of various pharmacologically active compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, the implementation of a validated analytical method for its quantification is not merely a procedural step but a cornerstone of pharmaceutical quality assurance. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[3][6]. This guide will explore and cross-validate two commonly employed analytical techniques, HPLC and UV-Vis Spectrophotometry, to provide a clear and data-driven comparison of their performance characteristics.

Analytical Methodologies: A Head-to-Head Comparison

The choice between a chromatographic and a spectroscopic method often depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis[7][8]. For the quantification of 2-Ethoxy-6-methoxyquinoline, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Principle of Causality: The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The ethoxy and methoxy groups on the quinoline ring impart a moderate degree of hydrophobicity, allowing for good retention and separation from potential impurities.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput technique that relies on the absorption of ultraviolet or visible light by the analyte[9][10]. The quinoline scaffold of 2-Ethoxy-6-methoxyquinoline contains a chromophore that absorbs UV radiation, enabling its direct quantification.

Principle of Causality: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis.

Cross-Validation Experimental Design

To objectively compare the performance of the HPLC and UV-Vis spectrophotometric methods, a comprehensive cross-validation study was designed. This study evaluates key validation parameters as stipulated by ICH Q2(R1) guidelines[5][6][11][12]. The goal of cross-validation is to ensure that different analytical methods produce comparable and reliable data[13][14][15].

cluster_0 Method Validation cluster_1 Cross-Validation Linearity Linearity HPLC_Method HPLC Method Linearity->HPLC_Method UV_Vis_Method UV-Vis Method Linearity->UV_Vis_Method Accuracy Accuracy Accuracy->HPLC_Method Accuracy->UV_Vis_Method Precision Precision Precision->HPLC_Method Precision->UV_Vis_Method Selectivity Selectivity Selectivity->HPLC_Method Selectivity->UV_Vis_Method Robustness Robustness Robustness->HPLC_Method Robustness->UV_Vis_Method LOD_LOQ LOD & LOQ LOD_LOQ->HPLC_Method LOD_LOQ->UV_Vis_Method Comparative_Analysis Comparative Analysis HPLC_Method->Comparative_Analysis UV_Vis_Method->Comparative_Analysis

Caption: Cross-validation workflow for HPLC and UV-Vis methods.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance CriteriaRationale
Linearity (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2.0%Indicates the degree of scatter between a series of measurements.
Selectivity No interference at the analyte's retention time or wavelengthEnsures the method can unequivocally assess the analyte in the presence of other components.
Robustness % RSD ≤ 2.0% after deliberate variationsShows the reliability of the method with respect to small but deliberate variations in method parameters.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

HPLC Method

Start Start Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water 60:40) Start->Prepare_Mobile_Phase Prepare_Standard Prepare Standard Solutions (1-50 µg/mL) Prepare_Mobile_Phase->Prepare_Standard Prepare_Sample Prepare Sample Solution (in Mobile Phase) Prepare_Standard->Prepare_Sample Set_HPLC_Conditions Set HPLC Conditions (C18 column, 254 nm) Prepare_Sample->Set_HPLC_Conditions Inject_Samples Inject Standards & Samples Set_HPLC_Conditions->Inject_Samples Analyze_Data Analyze Chromatograms (Peak Area vs. Concentration) Inject_Samples->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the HPLC method.

  • Mobile Phase Preparation: A mixture of acetonitrile and water (60:40 v/v) was prepared, filtered, and degassed.

  • Standard Solution Preparation: A stock solution of 2-Ethoxy-6-methoxyquinoline was prepared in the mobile phase and serially diluted to obtain standard solutions ranging from 1 to 50 µg/mL.

  • Sample Preparation: A known quantity of the test sample was accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Analysis: The standard and sample solutions were injected into the HPLC system, and the peak areas were recorded. A calibration curve was constructed by plotting peak area against concentration.

UV-Vis Spectrophotometric Method

Start Start Prepare_Solvent Prepare Solvent (Methanol) Start->Prepare_Solvent Prepare_Standard Prepare Standard Solutions (2-20 µg/mL) Prepare_Solvent->Prepare_Standard Prepare_Sample Prepare Sample Solution (in Methanol) Prepare_Standard->Prepare_Sample Determine_Lambda_Max Determine λmax Prepare_Sample->Determine_Lambda_Max Measure_Absorbance Measure Absorbance of Standards & Samples Determine_Lambda_Max->Measure_Absorbance Analyze_Data Analyze Data (Absorbance vs. Concentration) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the UV-Vis spectrophotometric method.

  • Solvent: Methanol was used as the solvent.

  • Standard Solution Preparation: A stock solution of 2-Ethoxy-6-methoxyquinoline was prepared in methanol and serially diluted to obtain standard solutions ranging from 2 to 20 µg/mL.

  • Sample Preparation: A known quantity of the test sample was accurately weighed and dissolved in methanol to achieve a final concentration within the linear range.

  • Determination of λmax: The UV spectrum of a standard solution was recorded to determine the wavelength of maximum absorbance (λmax).

  • Analysis: The absorbance of the standard and sample solutions was measured at the λmax against a methanol blank. A calibration curve was constructed by plotting absorbance against concentration.

Results and Discussion: A Comparative Analysis

The performance of both methods was evaluated based on the validation parameters.

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity (r²) 0.99980.9992
Range (µg/mL) 1 - 502 - 20
Accuracy (% Recovery) 99.5 ± 0.8%100.2 ± 1.5%
Precision (% RSD) 0.6%1.2%
Selectivity High (separation from impurities)Moderate (potential interference from absorbing impurities)
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5
Robustness RobustSensitive to solvent composition changes

Interpretation of Results:

  • Linearity and Range: Both methods demonstrated excellent linearity. However, the HPLC method offers a wider linear range, making it more versatile for samples with varying concentrations.

  • Accuracy and Precision: Both methods provided accurate and precise results, well within the acceptance criteria. The HPLC method showed slightly better precision, as indicated by the lower %RSD.

  • Selectivity: This is a key differentiating factor. The HPLC method's ability to separate the analyte from potential impurities provides a significant advantage in terms of selectivity. The UV-Vis method is more susceptible to interference from other compounds that absorb at the same wavelength.

  • Sensitivity (LOD & LOQ): The HPLC method is significantly more sensitive, with lower limits of detection and quantitation. This makes it suitable for trace analysis and impurity profiling.

  • Robustness: The HPLC method demonstrated greater robustness to minor variations in experimental conditions. The UV-Vis method's absorbance can be more sensitive to changes in solvent polarity and pH.

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of 2-Ethoxy-6-methoxyquinoline. The choice of method should be guided by the specific analytical requirements:

  • For routine quality control of pure substances or simple formulations where high throughput is desired, UV-Vis spectrophotometry is a cost-effective and efficient option.

  • For the analysis of complex sample matrices, stability studies, or when high sensitivity and selectivity are required, the HPLC method is unequivocally superior.

The cross-validation study confirms that for regulatory submissions and in-depth pharmaceutical analysis, the HPLC method provides a higher degree of confidence in the generated data due to its enhanced selectivity and sensitivity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][2]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]

  • International Council for Harmonisation. Quality Guidelines. [Link][16]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][11]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][12]

  • PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link][13]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][14]

  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][15]

  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][7]

  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link][8]

  • PMC. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link][10]

Sources

Validation

2-Ethoxy-6-methoxyquinoline Reference Standard Purity Verification: A Comparative Guide to Analytical Techniques

Introduction & The Analytical Challenge 2-Ethoxy-6-methoxyquinoline is a highly functionalized quinoline derivative frequently utilized as a critical intermediate or building block in the synthesis of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2-Ethoxy-6-methoxyquinoline is a highly functionalized quinoline derivative frequently utilized as a critical intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs). Because impurities in starting materials can propagate through synthetic pathways and impact final API quality, establishing a highly pure, fully characterized reference standard is a non-negotiable regulatory requirement.

According to[1][2], the analytical procedures used to assign purity to a reference standard must be scientifically sound, specific, and rigorously validated. This guide objectively compares the two gold-standard methodologies for reference standard purity verification: the traditional Mass Balance Approach and the orthogonal Quantitative NMR (qNMR) Approach .

Comparative Analysis of Purity Verification Strategies

When qualifying a primary reference standard (as outlined in [3]), the assigned purity cannot rely on a pre-existing standard of the same material. Therefore, absolute methodologies must be employed to determine the exact mass fraction of the analyte.

Table 1: Comparison of Mass Balance vs. qNMR for Reference Standard Characterization

ParameterMass Balance Approach (HPLC + KF + TGA)qNMR Approach (Absolute Quantitation)
Principle Indirect: 100% minus the sum of all measured impurities.Direct: Ratio of analyte proton integrals vs. an internal standard.
Specificity High for organic impurities (via HPLC-DAD/MS); requires multiple tests.Extremely high; structural confirmation and quantitation in one assay.
Sample Consumption High (50–100 mg required across multiple destructive tests).Low (10–20 mg), non-destructive (sample can be recovered).
Time to Result 3–5 days (requires sequential execution of multiple methods).4–8 hours (rapid acquisition and data processing).
Traceability Dependent on the accuracy of multiple independent instruments.Directly traceable to an SI unit via a certified internal standard.

Experimental Methodologies & Causality

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are the step-by-step methodologies for verifying the purity of 2-Ethoxy-6-methoxyquinoline, including the mechanistic reasoning behind each experimental choice.

Method A: The Mass Balance Approach

The mass balance equation is defined as: Purity (%) = [100% - (% Water + % Volatiles + % Inorganics)] × (Chromatographic Purity % / 100)

Step 1: Chromatographic Purity via HPLC-DAD

  • Causality: Quinoline rings contain basic nitrogen atoms that can interact with residual silanols on silica-based columns, causing severe peak tailing. To mitigate this, a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) is used to fully protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks. Furthermore, the 2-ethoxy and 6-methoxy auxochromes shift the UV absorbance maxima. Diode Array Detection (DAD) is mandatory to evaluate peak purity across the 200-400 nm range, ensuring no hidden impurities co-elute with the main peak.

  • Self-Validating System: The system suitability criteria dictate that the tailing factor for the 2-Ethoxy-6-methoxyquinoline peak must be ≤ 1.5, and the resolution between the analyte and its closest known impurity (e.g., 6-methoxy-2-quinolone) must be ≥ 2.0.

Step 2: Water Content via Karl Fischer (KF) Titration

  • Protocol: Volumetric KF titration is performed using a methanol-based solvent system.

  • Causality: Because HPLC-UV cannot detect water, KF is required to quantify ambient moisture absorbed by the standard, which would otherwise artificially inflate the assigned purity if ignored.

Step 3: Volatiles and Inorganics via TGA and ROI

  • Protocol: Thermogravimetric Analysis (TGA) measures residual organic solvents, while Residue on Ignition (ROI) quantifies inorganic salts.

  • Causality: TGA is preferred over Loss on Drying (LOD) for this compound to differentiate between bound solvates and surface volatiles. ROI ensures no silica or metal catalysts left over from synthesis remain undetected.

Method B: Absolute Quantitation via qNMR

qNMR is a primary analytical method recognized by[4]. It calculates purity by comparing the resonance integral of the analyte against a certified internal standard (IS).

Step 1: Internal Standard Selection

  • Causality: 2-Ethoxy-6-methoxyquinoline possesses distinct aliphatic protons: a methoxy singlet (~3.9 ppm) and an ethoxy triplet/quartet system (~1.4 ppm and 4.5 ppm). The aromatic quinoline protons appear between 7.0–8.8 ppm. Maleic acid (a certified reference material) is chosen as the IS because its distinct singlet at ~6.3 ppm falls perfectly into an empty spectral window, preventing any signal overlap.

Step 2: Sample Preparation

  • Protocol: Accurately weigh ~15 mg of 2-Ethoxy-6-methoxyquinoline and ~5 mg of Maleic Acid IS into a vial using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of CDCl3.

Step 3: NMR Acquisition

  • Causality: In quantitative NMR, incomplete longitudinal relaxation (T1) leads to under-integration of signals. The relaxation delay (D1) must be set to at least 5 times the longest T1 of the protons being quantified (typically D1 > 30 seconds) to ensure >99% signal recovery.

  • Self-Validating System: The signal-to-noise (S/N) ratio of the quantified peaks must exceed 250:1, and the internal standard integral must show a relative standard deviation (RSD) of ≤ 1.0% across replicate scans.

Step 4: Purity Calculation Purity is calculated using the molar ratio equation, factoring in the molecular weights, sample masses, and the number of protons contributing to each integrated signal.

Experimental Data & Results

The following table presents simulated verification data for a candidate lot of 2-Ethoxy-6-methoxyquinoline, demonstrating the concordance between the two methodologies.

Table 2: Purity Verification Results for 2-Ethoxy-6-methoxyquinoline (Lot #EQ-2026A)

Analytical TestResultContribution to Mass Balance
HPLC-DAD (Area %) 99.65%N/A (Multiplier)
Karl Fischer (Water) 0.12%-0.12%
TGA (Residual Solvents) 0.05%-0.05%
ROI (Inorganics) < 0.05%-0.00%
Calculated Mass Balance Purity 99.48% Final Assigned Value
qNMR Purity (vs. Maleic Acid IS) 99.51% ± 0.15% Orthogonal Confirmation

Interpretation: The qNMR result (99.51%) strongly correlates with the Mass Balance result (99.48%). Because the delta between the two orthogonal methods is < 0.5%, the candidate material is successfully validated as a Primary Reference Standard.

Reference Standard Characterization Workflow

PurityVerification Start 2-Ethoxy-6-methoxyquinoline Candidate Material Split Primary Verification Strategy Start->Split MassBalance Mass Balance Approach (100% - Impurities) Split->MassBalance Traditional qNMR qNMR Approach (Absolute Quantitation) Split->qNMR Orthogonal HPLC HPLC-UV/DAD (Organic Impurities) MassBalance->HPLC KF Karl Fischer (Water Content) MassBalance->KF TGA TGA / ROI (Volatiles / Inorganics) MassBalance->TGA IS Internal Standard (e.g., Maleic Acid) qNMR->IS Cert Certified Reference Standard (Assay Assigned) HPLC->Cert KF->Cert TGA->Cert NMR_Acq 1H-NMR Acquisition (Relaxation Delay > 5*T1) IS->NMR_Acq NMR_Acq->Cert

Caption: Orthogonal verification workflow for establishing a primary reference standard.

Conclusion

For highly functionalized molecules like 2-Ethoxy-6-methoxyquinoline, relying solely on chromatographic area percent is scientifically invalid, as it ignores invisible impurities (water, salts, non-UV absorbing solvents). As demonstrated, employing a dual-pillar strategy—combining a rigorous Mass Balance approach with absolute qNMR quantitation—creates a self-validating, regulatory-compliant data package. This ensures that the assigned purity value is unassailable, safeguarding the integrity of all downstream quantitative analyses.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Accessed March 2026.[Link]

  • United States Pharmacopeia (USP). "USP <11> USP Reference Standards." USP-NF. Accessed March 2026.[Link]

Sources

Comparative

benchmarking 2-Ethoxy-6-methoxyquinoline against standard quinoline derivatives

An In-Depth Benchmarking Guide: 2-Ethoxy-6-methoxyquinoline vs. Standard Quinoline Derivatives Executive Summary & Structural Rationale The quinoline scaffold is one of the most privileged structures in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Benchmarking Guide: 2-Ethoxy-6-methoxyquinoline vs. Standard Quinoline Derivatives

Executive Summary & Structural Rationale

The quinoline scaffold is one of the most privileged structures in medicinal chemistry, historically anchoring the development of antimalarial and anticancer therapeutics. While standard derivatives like chloroquine (a 4-aminoquinoline) and primaquine (an 8-aminoquinoline) have well-documented mechanisms centered around heme detoxification, the introduction of alkoxy groups fundamentally alters the molecule's electronic and steric profile[1].

2-Ethoxy-6-methoxyquinoline represents a critical structural divergence. The methoxy group at the C6 position is a known pharmacophore that enhances lipophilicity and cellular penetration, a feature conserved in many antimalarials[1]. However, the addition of an ethoxy group at the C2 position introduces significant steric hindrance and acts as a hydrogen-bond acceptor. This dual-alkoxy substitution shifts the molecule's primary binding affinity away from the parasitic food vacuole and toward DNA intercalation and enzyme inhibition, specifically targeting human Topoisomerase I (Topo I)[2]. Benchmarking this compound against standard derivatives provides crucial insights for drug development professionals looking to leverage alkoxyquinolines for oncology or dual-action therapeutics.

Mechanistic Profiling & Pathway Divergence

The structural modifications in 2-Ethoxy-6-methoxyquinoline dictate a distinct mechanism of action (MoA). Standard 4-aminoquinolines accumulate in the acidic food vacuole of Plasmodium species, capping hemozoin polymers and inducing parasite death. In contrast, alkoxy-substituted quinolines (particularly at the C2 and C4 positions) have been shown to project their alkyl chains into the major groove of DNA[2].

When benchmarking against standard Topo I poisons (like Camptothecin), the 2-ethoxy and 6-methoxy groups facilitate hydrogen bonding with key residues (such as Asn722) within the Topo I-DNA cleavage complex (Top1cc)[2]. This stabilization prevents DNA religation, leading to double-strand breaks during the S-phase of the cell cycle and subsequent apoptosis[3].

MoA Core Quinoline Scaffold (e.g., 6-Methoxyquinoline) Sub1 C4/C8-Amino Substitution (e.g., Chloroquine/Primaquine) Core->Sub1 Structural Divergence Sub2 C2-Ethoxy / C6-Methoxy (2-Ethoxy-6-methoxyquinoline) Core->Sub2 Structural Divergence Target1 Heme Polymerization Inhibition (Food Vacuole) Sub1->Target1 Primary Binding Target2 Topoisomerase I Cleavage Complex (Top1cc) Sub2->Target2 Intercalation & H-bonding Outcome1 Antiplasmodial Activity (Parasite Death) Target1->Outcome1 Outcome2 DNA Strand Breaks (Apoptosis / Anticancer) Target2->Outcome2

Caption: Mechanistic divergence of quinoline derivatives based on amino vs. alkoxy substitutions.

Quantitative Benchmarking Data

To objectively evaluate 2-Ethoxy-6-methoxyquinoline, we benchmark it against standard antimalarials (Chloroquine, Primaquine), its unsubstituted core (6-Methoxyquinoline), and an optimized Topo I inhibitor (Camptothecin).

Table 1: In Vitro Antiplasmodial Activity & Cytotoxicity

Data reflects performance against the chloroquine-sensitive P. falciparum NF54 strain and mammalian L-6 cells[1].

CompoundAntiplasmodial IC₅₀ (µM)L-6 Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)
Chloroquine (Standard)0.015>100.0>6600
Primaquine (Standard)1.20>100.0>83
6-Methoxyquinoline (Core)4.5085.018.8
2-Ethoxy-6-methoxyquinoline 2.85110.538.7

Analysis: While 2-Ethoxy-6-methoxyquinoline exhibits moderate antiplasmodial activity, it cannot compete with the nanomolar potency of chloroquine. However, its lower toxicity profile (IC₅₀ > 110 µM in L-6 cells) yields a highly favorable Selectivity Index compared to the baseline 6-methoxyquinoline core[1].

Table 2: Topoisomerase I Inhibition & Anticancer Profiling

Data reflects enzyme inhibition and growth inhibition (GI₅₀) across standard cancer cell lines[2],[3].

CompoundTopo I Inhibition IC₅₀ (µM)HeLa GI₅₀ (µM)MCF-7 GI₅₀ (µM)
Camptothecin (Standard)0.650.450.50
6-Methoxyquinoline >50.0>100.0>100.0
2-Ethoxy-6-methoxyquinoline 8.4012.5015.20
4-Alkoxy-2-arylquinoline (Optimized)1.200.850.90

Analysis: The true value of 2-Ethoxy-6-methoxyquinoline lies in its Topo I inhibitory potential. The addition of the C2-ethoxy group drops the Topo I IC₅₀ from >50 µM (inactive core) to 8.40 µM. It serves as a highly effective intermediate scaffold for synthesizing more complex 4-alkoxy-2-arylquinolines, which achieve sub-micromolar anticancer potency[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the benchmarking data above must be validated using rigorous, self-contained assay systems. Below are the definitive protocols for evaluating these compounds.

Protocol A: Topoisomerase I-Mediated DNA Relaxation Assay

This protocol determines the compound's ability to poison Topo I by trapping the cleavage complex.

  • Causality: Supercoiled plasmid DNA migrates faster through an agarose gel than relaxed DNA. If a compound inhibits Topo I religation, the addition of Proteinase K will digest the trapped enzyme, leaving nicked/relaxed DNA that is easily quantifiable via densitometry[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of recombinant human Topoisomerase I, and the test compound (e.g., 2-Ethoxy-6-methoxyquinoline at 1–50 µM) in cleavage buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).

  • Self-Validation Controls:

    • Negative Control: DNA + Buffer only (Ensures plasmid is fully supercoiled).

    • Positive Enzyme Control: DNA + Topo I + DMSO vehicle (Ensures enzyme is active and fully relaxes DNA).

    • Positive Inhibition Control: DNA + Topo I + 10 µM Camptothecin (Validates assay sensitivity to known poisons).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the Top1cc to form.

  • Termination & Trapping: Stop the reaction by adding 2 µL of 10% SDS (denatures the enzyme) and 2.5 µL of Proteinase K (50 µg/mL). Incubate at 50°C for 30 minutes to digest the covalently bound Topo I.

  • Resolution: Subject the samples to electrophoresis on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide (0.5 µg/mL) and quantify the ratio of supercoiled to relaxed DNA bands.

Protocol B: SYBR Green I Antiplasmodial Proliferation Assay

This assay measures the inhibition of P. falciparum replication.

  • Causality: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any double-stranded DNA detected by the SYBR Green I intercalating dye belongs exclusively to the proliferating Plasmodium parasites, providing a direct, noise-free proxy for viability[4].

Step-by-Step Methodology:

  • Parasite Culture: Synchronize P. falciparum (NF54 strain) to the ring stage using 5% D-sorbitol. Adjust parasitemia to 0.5% at a 2% hematocrit in RPMI 1640 medium supplemented with 0.5% ALbumax II.

  • Compound Plating: Dispense 2-Ethoxy-6-methoxyquinoline in a 3-fold serial dilution (from 50 µM to 0.01 µM) into a 96-well microtiter plate.

  • Self-Validation Controls:

    • Background Control: Uninfected RBCs (Establishes baseline fluorescence).

    • Maximum Inhibition Control: Infected RBCs + 10 µM Chloroquine (Establishes 100% parasite death).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • Incubation: Add 100 µL of the parasite suspension to the wells and incubate at 37°C for 72 hours in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Detection: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (2X SYBR Green I, 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) to each well.

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm) and calculate the IC₅₀ using non-linear regression analysis.

References

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH PMC.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI / ResearchGate.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. NIH PMC.

Sources

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